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Oxazol-5-ylmethanamine hydrochloride Documentation Hub

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  • Product: Oxazol-5-ylmethanamine hydrochloride
  • CAS: 1196156-45-2; 1375068-54-4; 847491-00-3

Core Science & Biosynthesis

Foundational

Strategic Deployment of Oxazole-Based Amines in Pharmacotherapy: From Synthesis to Target Engagement

Executive Summary: The Case for the Oxazole Scaffold In the optimization of lead compounds, the 2-aminooxazole scaffold represents a critical bioisostere of the widely utilized 2-aminothiazole. While thiazoles are privil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for the Oxazole Scaffold

In the optimization of lead compounds, the 2-aminooxazole scaffold represents a critical bioisostere of the widely utilized 2-aminothiazole. While thiazoles are privileged structures in kinase inhibitors and antimicrobial agents, they frequently suffer from metabolic liabilities, specifically S-oxidation and idiosyncratic toxicity.

This guide details the strategic implementation of oxazole-based amines. Unlike their thiazole counterparts, oxazoles offer lowered lipophilicity (


), enhanced aqueous solubility, and elimination of the sulfur metabolic soft spot, often while retaining or improving on-target potency via hydrogen bond donor/acceptor fidelity.

Structural Logic & SAR: The Bioisosteric Pivot

The transition from a thiazole to an oxazole is not merely an atom swap; it is a recalibration of the molecule's electronic landscape.

Electronic Profiling
  • Basicity: The oxazole nitrogen (N3) is weakly basic (

    
    ) compared to imidazole (
    
    
    
    ) or thiazole (
    
    
    ). However, the exocyclic amine at C2 significantly increases electron density, making the ring more electron-rich and capable of participating in critical H-bond networks within ATP-binding pockets.
  • Solubility: The oxygen atom increases the polarity of the ring system. A 2-aminooxazole analogue typically exhibits 10–50 fold higher aqueous solubility than its thiazole congener, a crucial factor for oral bioavailability.

Visualization: The SAR Decision Matrix

The following diagram illustrates the decision logic when optimizing a scaffold from a hit to a lead using oxazole substitution.

SAR_Logic Hit Hit Compound (2-Aminothiazole Core) Issue Liability Identified: High ClogP / S-Oxidation Hit->Issue ADME Profiling Strategy Bioisosteric Replacement: O for S (Oxazole) Issue->Strategy Scaffold Hop Outcome1 Improved Solubility (Lower ClogP) Strategy->Outcome1 Outcome2 Metabolic Stability (No Sulfoxide formation) Strategy->Outcome2 Outcome3 H-Bond Fidelity (Maintained Donor/Acceptor) Strategy->Outcome3

Figure 1: Strategic rationale for the thiazole-to-oxazole scaffold hop in lead optimization.

Synthetic Architectures: Overcoming the "Hantzsch Trap"

Expert Insight: A common pitfall for medicinal chemists is assuming the Hantzsch synthesis (condensation of


-haloketones with thioureas) translates directly to ureas. It often fails.  The reaction of 

-haloketones with N-substituted ureas frequently leads to isomeric impurities or low yields due to the lower nucleophilicity of the urea oxygen compared to the thiourea sulfur.
Recommended Route: The Buchwald-Hartwig Approach

To generate N-substituted 2-aminooxazoles reliably, a two-step protocol is superior:

  • Cyclization: Formation of the unsubstituted 2-aminooxazole using urea and

    
    -haloketone (or cyanamide + 
    
    
    
    -hydroxyketone).
  • Coupling: Palladium-catalyzed C-N bond formation to introduce the substituent.

Protocol: Synthesis of N-Aryl-2-aminooxazole

Target: Preparation of N-(4-fluorophenyl)-4-phenyloxazol-2-amine.

Step 1: Formation of 4-phenyloxazol-2-amine
  • Reagents: Phenacyl bromide (1.0 eq), Urea (5.0 eq), DMF (solvent).

  • Procedure: Dissolve phenacyl bromide (10 mmol) and urea (50 mmol) in DMF (20 mL).

  • Condition: Microwave irradiation at 120°C for 30 minutes (or reflux 4h).

  • Workup: Pour into crushed ice. Basify with

    
     to pH 9. Extract with EtOAc (
    
    
    
    mL). Wash organic phase with brine, dry over
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Buchwald-Hartwig Cross-Coupling[2]
  • Reagents: 4-phenyloxazol-2-amine (1.0 eq), 1-bromo-4-fluorobenzene (1.2 eq),

    
     (2 mol%), Xantphos (4 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane (degassed).

  • Procedure: Charge a Schlenk tube with the amine, aryl bromide, base, and catalyst system under Argon. Add dioxane.

  • Reaction: Heat at 100°C for 12 hours.

  • Workup: Filter through Celite. Concentrate filtrate.

  • Purification: Recrystallization from EtOH or column chromatography.

Therapeutic Verticals & Biological Data[3]

Oncology: Kinase Inhibition (VEGFR/EGFR)

Oxazole-based amines mimic the adenine ring of ATP, forming key hydrogen bonds with the hinge region of kinases.

Comparative Data: VEGFR-2 Inhibition Data synthesized from structure-activity relationship (SAR) studies involving oxazolo[5,4-d]pyrimidines.[3]

Compound IDCore ScaffoldR-SubstituentVEGFR-2 IC

(nM)
Solubility (pH 7.4)
TZ-01 2-aminothiazole4-OMe-Phenyl12Low (< 5 µM)
OX-01 2-aminooxazole 4-OMe-Phenyl 18 High (> 50 µM)
OX-02 2-aminooxazole3,4-dimethoxy45High (> 80 µM)

Interpretation: While the thiazole (TZ-01) is slightly more potent, the oxazole (OX-01) retains nanomolar potency while solving the solubility bottleneck, making it a superior candidate for in vivo efficacy studies.

Infectious Disease: Antitubercular Agents

2-aminooxazoles have shown efficacy against Mycobacterium tuberculosis by inhibiting FabH (β-ketoacyl-ACP synthase III).[4] The oxazole ring resists the oxidative metabolism that rapidly clears thiazole-based antituberculars.

Biological Assay Protocol: TR-FRET Kinase Assay

To validate the biological activity of synthesized oxazole amines, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard for determining IC


 values.
Principle

The assay measures the competition between the oxazole test compound and a fluorescently labeled tracer for the ATP binding site of the kinase (e.g., VEGFR2). Binding of the tracer to the kinase (tagged with a Europium cryptate) results in FRET. Displacement by the inhibitor reduces the FRET signal.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.
      
    • Test Compounds: Prepare 3-fold serial dilutions of oxazole amines in 100% DMSO (start at 10 µM).

    • Protein: Recombinant VEGFR2 kinase domain (GST-tagged).

    • Antibody: Anti-GST-Europium Cryptate.

    • Tracer: Kinase Tracer 236 (Alexa Fluor 647 conjugate).

  • Assay Setup (384-well Low Volume Plate):

    • Step A: Add 5 µL of Test Compound (diluted in buffer, final DMSO < 1%).

    • Step B: Add 5 µL of Kinase/Antibody mixture. Incubate 15 mins at RT.

    • Step C: Add 5 µL of Tracer 236.

  • Incubation & Detection:

    • Incubate for 60 minutes at Room Temperature in the dark.

    • Read fluorescence on a multimode plate reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission: 620 nm (Europium) and 665 nm (Tracer).

  • Data Analysis:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Plot Ratio vs. log[Compound Concentration].

    • Fit data to a sigmoidal dose-response equation to determine IC

      
      .
      

Mechanistic Workflow: From Synthesis to Assay

The following diagram outlines the integrated workflow for developing oxazole-based kinase inhibitors, highlighting the critical quality control (QC) steps.

Workflow cluster_Synth Synthesis Phase cluster_Bio Biological Validation Start Target Selection (e.g., VEGFR2) Design Scaffold Design (2-Aminooxazole) Start->Design Synth1 Cyclization (Urea + Phenacyl Bromide) Design->Synth1 Synth2 Pd-Catalyzed Coupling (Buchwald-Hartwig) Synth1->Synth2 QC QC: NMR/LCMS (Confirm Regiochemistry) Synth2->QC QC->Synth1 Fail Assay TR-FRET Binding Assay QC->Assay Pass Data IC50 Determination Assay->Data

Figure 2: Integrated workflow for the synthesis and biological validation of oxazole-based inhibitors.

References

  • Pieroni, M., et al. (2020).[5] 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters.[6] [6]

  • Chai, D. I., et al. (2011).[7] Synthesis of 2-Oxazolones and α-Aminoketones via Palladium-Catalyzed Reaction of β,β-Dibromoenamides.[7] Organic Letters.[7]

  • Deng, X., et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI Pharmaceuticals.

  • Narendra, S., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives.[8][5][9][10] Journal of Chemical and Pharmaceutical Research.[8]

  • Schnürch, M., et al. (2013). Halogenated Heterocycles as Materials for Cross-Coupling Reactions. Chemical Reviews. (Contextual grounding for Buchwald protocols on heterocycles).

Sources

Exploratory

Physicochemical stability profile of Oxazol-5-ylmethanamine HCl

Executive Summary Oxazol-5-ylmethanamine Hydrochloride (CAS: 1196156-45-2) represents a critical fragment in medicinal chemistry, often utilized as a polar scaffold to improve solubility or metabolic stability in drug ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxazol-5-ylmethanamine Hydrochloride (CAS: 1196156-45-2) represents a critical fragment in medicinal chemistry, often utilized as a polar scaffold to improve solubility or metabolic stability in drug candidates. While the oxazole ring confers aromatic stability, the primary amine functionality and the hydrochloride salt form introduce specific physicochemical vulnerabilities—primarily hygroscopicity and pH-dependent hydrolysis.

This guide details the theoretical stability profile of this compound and prescribes a self-validating experimental framework to quantify its degradation kinetics. The focus is on distinguishing between the robust nature of the heterocyclic core and the reactivity of the pendant aminomethyl group.

Theoretical Stability & Degradation Mechanisms

To accurately profile stability, one must first understand the "structural alerts" within the molecule. The stability of Oxazol-5-ylmethanamine HCl is governed by two competing moieties: the electron-deficient oxazole ring and the nucleophilic primary amine.

The Oxazole Core: Acid-Catalyzed Hydrolysis

Unlike imidazoles, oxazoles are less basic (pKa ~0.8 for the conjugate acid) but are susceptible to ring opening under vigorous acidic conditions.

  • Mechanism: Protonation occurs at the ring nitrogen (N3). In the presence of water and heat, nucleophilic attack at C2 or C5 can lead to ring cleavage, generating acyclic

    
    -acylamino ketones.
    
  • Risk Level: Low at neutral pH; Moderate to High at pH < 2.0 with heat.

The Aminomethyl Side Chain
  • Oxidation: The primary amine is a site for oxidative degradation (N-oxide formation) if the salt dissociates or if stored in solution without antioxidants.

  • Maillard-Type Reactions: In formulation, the amine is highly reactive toward reducing sugars or aldehydes.

  • Hygroscopicity: As a small, polar HCl salt, the lattice energy is high, but the surface energy often drives significant water uptake (deliquescence) above 60% RH.

Visualization: Predicted Degradation Pathways

The following diagram illustrates the critical stress points for the molecule.

DegradationPathways Parent Oxazol-5-ylmethanamine HCl (Intact Salt) FreeBase Free Base (Reactive Species) Parent->FreeBase pH > pKa (Dissociation) RingOpen Acyclic alpha-acylamino ketone Parent->RingOpen Acid Hydrolysis (pH < 2, Heat) + H2O N_Oxide N-Oxide / Oxidative Products FreeBase->N_Oxide Oxidation (H2O2, Air) Dimer Amide/Imine Condensation Products FreeBase->Dimer Condensation (Aldehydes)

Figure 1: Predicted degradation pathways. The primary risks are acid-catalyzed ring opening (red dashed) and oxidation of the free base (red solid).

Solid-State Characterization Protocol

The stability of the solid form is dictated by its crystal lattice and moisture interaction. The following protocol ensures a robust understanding of shelf-life risks.

Hygroscopicity Profiling (DVS)
  • Objective: Determine the Critical Relative Humidity (CRH) where deliquescence occurs.

  • Method: Dynamic Vapor Sorption (DVS).

  • Protocol:

    • Equilibrate 10-20 mg sample at 0% RH.

    • Stepwise increase RH (10% increments) to 90% RH at 25°C.

    • Pass Criteria: Mass change < 0.2% up to 60% RH.

    • Alert: If mass increase > 2% (w/w), the salt is hygroscopic and requires foil/desiccant packaging.

Thermal Stress Testing
  • Objective: Identify polymorphic transitions or desolvation events.

  • Method: DSC (Differential Scanning Calorimetry) & TGA (Thermogravimetric Analysis).

  • Key Indicator: A sharp endotherm > 150°C indicates melting. Broad endotherms < 100°C suggest hydrate loss or solvent entrapment.

ParameterTest ConditionAcceptance Criteria
Appearance Visual inspectionWhite to off-white crystalline powder
Moisture Karl Fischer (Coulometric)< 1.0% w/w (unless hydrate)
Melting Point DSC (10°C/min)Distinct endotherm; No degradation before melt

Solution-State Stress Testing (Forced Degradation)

This section defines the "kill experiments" required to validate the stability-indicating analytical method. These conditions are harsher than ICH Q1A to ensure all potential degradants are generated.

Protocol: pH-Rate Profiling

Rationale: Oxazoles are sensitive to pH extremes. This profile determines the "pH stability window" for formulation.

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl), 4.5 (Acetate), 7.4 (Phosphate), and 10.0 (Borate).

  • Sample Prep: Dissolve compound to 1 mg/mL.

  • Stress Conditions: Incubate at 60°C for 7 days.

  • Analysis: Analyze via HPLC-UV/MS at T=0, 24h, 72h, 7 days.

  • Expectation:

    • pH 1.2: Potential ring opening (loss of parent peak).

    • pH 7.4: Stable.[1]

    • pH 10.0: Free base formation; check for precipitation or oxidation.

Protocol: Oxidative Stress

Rationale: Primary amines are electron-rich.

  • Reagent: 3% Hydrogen Peroxide (H2O2).

  • Condition: Room temperature for 24 hours.

  • Target: 10-20% degradation. If < 5% degradation, increase to 10% H2O2 or add heat (40°C).

Analytical Method Strategy

Standard C18 methods often fail for small, polar amine salts like Oxazol-5-ylmethanamine due to lack of retention (eluting in the void volume).

Recommended Chromatography: HILIC Mode

Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for retaining polar hydrochloride salts.

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0) in 90:10 ACN:Water.

  • Mobile Phase B: 10 mM Ammonium Acetate (pH 5.0) in 50:50 ACN:Water.

  • Gradient: High organic start (90% A) to lower organic (60% A).

  • Detection: UV at 210-220 nm (Oxazole ring absorption is low; low UV is required). Mass Spectrometry (ESI+) is strongly recommended for definitive identification of degradants.

Workflow Visualization

The following flowchart guides the stability validation process.

StabilityWorkflow Start Start: Oxazol-5-ylmethanamine HCl SolidState Solid State Characterization (XRPD, DSC, DVS) Start->SolidState SolutionStress Forced Degradation (Acid, Base, Ox, Light) Start->SolutionStress FinalProfile Final Stability Profile & Storage Specs SolidState->FinalProfile MethodDev Develop Stability-Indicating Method (HILIC/MS) SolutionStress->MethodDev Decision Is Degradation > 10%? Identify Isolate & Identify Degradants (MS/NMR) Decision->Identify Yes Decision->FinalProfile No MethodDev->Decision Identify->FinalProfile

Figure 2: Step-by-step stability validation workflow.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Palmer, D. C. (Ed.). (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Chemistry of Heterocyclic Compounds.[2][3] Wiley-Interscience. (Detailed mechanisms of oxazole ring hydrolysis).

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
  • Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 7(2), 113-146. (Kinetic modeling of hydrolysis).

Sources

Foundational

An In-depth Technical Guide to the pKa Values and Ionization Behavior of Oxazol-5-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals Abstract Oxazol-5-ylmethanamine is a key structural motif in medicinal chemistry, valued for its role in constructing molecules with a wide range of biologi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazol-5-ylmethanamine is a key structural motif in medicinal chemistry, valued for its role in constructing molecules with a wide range of biological activities.[1][2] A deep understanding of its acid-base properties, specifically its pKa values, is fundamental to leveraging this scaffold in drug design and development. The ionization state of a molecule dictates its physicochemical properties, including solubility, permeability, and its potential for interaction with biological targets.[3][4] This guide provides a comprehensive analysis of the ionization behavior of oxazol-5-ylmethanamine, explores methods for pKa determination, and discusses the critical implications of these values in the pharmaceutical sciences.

Introduction: The Significance of pKa in Drug Development

The pKa value, the negative logarithm of the acid dissociation constant (Ka), is a quantitative measure of a compound's acidity or basicity in a solution. For a drug candidate, pKa values are a critical determinant of its pharmacokinetic and pharmacodynamic profiles.[5] The degree of ionization at a given pH, which can be predicted from the pKa, influences:

  • Solubility: Ionized species are generally more water-soluble than their neutral counterparts. This is a crucial factor for drug formulation and dissolution in the gastrointestinal tract.[6][7]

  • Permeability: The ability of a drug to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier, is largely dependent on its lipophilicity. The neutral, un-ionized form of a molecule is typically more lipid-soluble and therefore more readily absorbed via passive diffusion.[3][8]

  • Receptor Binding: The specific ionization state of a drug can be essential for its interaction with the target receptor, often involving ionic bonding or hydrogen bonding.

  • Metabolism and Excretion: The ionization state can affect a drug's susceptibility to metabolic enzymes and its route of elimination from the body.

Heterocyclic compounds, like oxazol-5-ylmethanamine, are prevalent in pharmaceuticals, with over 85% of biologically active small molecules containing a heterocyclic ring.[2] Their unique electronic properties and ability to engage in various intermolecular interactions make them valuable scaffolds. However, their often-complex acid-base behavior necessitates a thorough characterization of their pKa values.

Acid-Base Equilibria of Oxazol-5-ylmethanamine

Oxazol-5-ylmethanamine possesses two primary ionizable centers: the basic aminomethyl group and the weakly basic nitrogen atom within the oxazole ring. The acidity of the C-H bonds on the oxazole ring is generally very low and not relevant under physiological conditions.[9][10][11]

The Aminomethyl Group: The Primary Basic Center

The primary amine of the methanamine substituent is the most significant basic center in the molecule. Simple alkylamines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0.[12] For instance, the pKa of the conjugate acid of methylamine is approximately 10.6.[13][14][15] The electron-withdrawing nature of the adjacent oxazole ring is expected to decrease the basicity of the aminomethyl group to some extent. This is due to the inductive effect of the electronegative oxygen and nitrogen atoms in the ring, which pull electron density away from the amine, making the lone pair of electrons less available for protonation.[16][17][18]

The Oxazole Ring: A Weakly Basic Heterocycle

The oxazole ring itself is a very weak base. The conjugate acid of the parent oxazole has a pKa of approximately 0.8.[1] This low basicity is a result of the lone pair of electrons on the nitrogen atom being part of the aromatic π-system, making them less available for protonation.[9][19] Therefore, under physiological pH conditions (typically around 7.4), the oxazole nitrogen will be overwhelmingly in its neutral, unprotonated state.

Predicted Ionization States

Based on these considerations, at physiological pH, the aminomethyl group of oxazol-5-ylmethanamine will exist predominantly in its protonated, cationic form (a conjugate acid), while the oxazole ring will remain neutral. The molecule as a whole will carry a net positive charge.

ionization Low_pH Low pH (e.g., Stomach, pH 1-3) Cationic Predominantly Cationic (Protonated Amine) Low_pH->Cationic >99% Protonated Physiological_pH Physiological pH (e.g., Blood, pH ~7.4) Physiological_pH->Cationic Significantly Protonated High_pH High pH (e.g., Intestine, pH > 8) Neutral Predominantly Neutral (De-protonated Amine) High_pH->Neutral Increasingly Neutral

Caption: Predicted ionization states of oxazol-5-ylmethanamine at different pH values.

Determination of pKa Values: Methodologies and Protocols

Accurate determination of pKa values is crucial and can be achieved through both experimental and computational approaches.

Experimental Methods

Experimental determination remains the gold standard for pKa measurement. Common techniques include:

  • Potentiometric Titration: This is a highly precise and widely used method.[5][20] It involves titrating a solution of the compound with a standardized acid or base and monitoring the pH with an electrode. The pKa is determined from the inflection point of the resulting titration curve.[21]

    Experimental Protocol: Potentiometric Titration

    • Sample Preparation: Accurately weigh a pure sample of oxazol-5-ylmethanamine and dissolve it in a suitable solvent, typically purified water or a water/co-solvent mixture if solubility is low.[22]

    • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a temperature-controlled vessel and immerse the pH electrode and the tip of a burette containing a standardized solution of hydrochloric acid.

    • Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.[5]

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

  • UV-Vis Spectrophotometry: This method is suitable for compounds that possess a chromophore whose absorbance spectrum changes with ionization.[20][23] The pKa is determined by measuring the absorbance at a specific wavelength across a range of pH values and fitting the data to the Henderson-Hasselbalch equation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of nuclei near the ionization center can be monitored as a function of pH.[21][22] The pKa is the pH at which the chemical shift is halfway between the values for the fully protonated and deprotonated species.[22]

  • High-Performance Liquid Chromatography (HPLC): The retention time of an ionizable compound on a reverse-phase HPLC column can vary with the pH of the mobile phase. By measuring the retention time at different pH values, a pKa can be determined.[22]

pKa_Workflow cluster_experimental Experimental pKa Determination Sample_Prep Sample Preparation (Purity & Concentration) Method_Selection Method Selection (Titration, UV-Vis, NMR) Sample_Prep->Method_Selection Data_Acquisition Data Acquisition (pH vs. Titrant, Absorbance, etc.) Method_Selection->Data_Acquisition Data_Analysis Data Analysis (Inflection Point, Curve Fitting) Data_Acquisition->Data_Analysis pKa_Value Experimental pKa Value Data_Analysis->pKa_Value pH_Absorption cluster_GI_Tract Gastrointestinal Tract cluster_Drug_Properties Drug Properties Stomach Stomach (pH 1-3) Intestine Small Intestine (pH 6-8) Stomach->Intestine Transit Ionized Ionized Form (High Solubility, Low Permeability) Stomach->Ionized Dominant Species Neutral Neutral Form (Low Solubility, High Permeability) Intestine->Neutral Increased Proportion Absorption Systemic Circulation Neutral->Absorption Primary Absorption Pathway

Caption: Relationship between GI tract pH, ionization state, and drug absorption.

Conclusion

The pKa values of oxazol-5-ylmethanamine are of paramount importance for its successful development as a therapeutic agent. The basicity of the aminomethyl group will largely govern the molecule's ionization state across the physiological pH range, thereby influencing its solubility, absorption, and ultimately its bioavailability and efficacy. A thorough characterization of these pKa values, through a combination of robust experimental methods and supportive computational predictions, is an indispensable step in the rational design and optimization of drug candidates incorporating this valuable heterocyclic scaffold. This foundational knowledge allows medicinal chemists to fine-tune molecular properties and formulate drug products with the desired pharmacokinetic profile.

References

  • Allied Academies. (2025, July 26). Biological Importance of Oxazoles.
  • Taylor & Francis. (n.d.). Oxazole – Knowledge and References.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Wikipedia. (n.d.). Oxazole.
  • WuXi AppTec DMPK. (2025, March 28). The Impact of Gastrointestinal pH on Oral Drug Absorption.
  • PMC. (n.d.). Development of Methods for the Determination of pKa Values.
  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software.
  • 5 Easy Methods to Calculate pKa. (2025, March 31).
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • chemeurope.com. (n.d.). Oxazole.
  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa).
  • Patsnap Synapse. (2024, January 1). How does pH affect drug delivery?
  • JoVE. (2024, October 10). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH.
  • Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016, December 21).
  • Rowan. (n.d.). pKa Prediction.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Molecular Discovery. (n.d.). MoKa - pKa modelling.
  • Mitra, A., & Kesisoglou, F. (2013). Impaired drug absorption due to high stomach pH: a review of strategies for mitigation of such effect to enable pharmaceutical product development. Molecular pharmaceutics, 10(11), 3970-3979.
  • Schrödinger. (n.d.). Epik.
  • Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.
  • Benchchem. (n.d.). The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity.
  • Slideshare. (n.d.). pH and solubility profile.
  • MSU chemistry. (n.d.). Amine Reactivity.
  • Cambridge MedChem Consulting. (2023, December 14). Tuning basicity.
  • Pharmaguideline. (n.d.). Basicity and Effect of Substituent on Basicity.
  • NIH PubChem. (n.d.). Methylamine.
  • ResearchGate. (2025, August 6). STRONGLY BASIC SYSTEMS: IV. SUBSTITUENT EFFECTS ON THE ACIDITY OF AROMATIC AMINES.
  • Chemistry Stack Exchange. (2016, September 13). What is the pKa of methylamine.
  • Methylamine. (n.d.).
  • NIH PMC. (n.d.). Prodrugs for Amines.
  • NIH PMC. (n.d.). Heterocycles in Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of Oxazol-5-ylmethanamine Hydrochloride

Introduction & Retrosynthetic Strategy The oxazole moiety is a critical pharmacophore in fragment-based drug discovery (FBDD), serving as a bioisostere for amide bonds and a scaffold for modulating metabolic stability. O...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Retrosynthetic Strategy

The oxazole moiety is a critical pharmacophore in fragment-based drug discovery (FBDD), serving as a bioisostere for amide bonds and a scaffold for modulating metabolic stability. Oxazol-5-ylmethanamine hydrochloride (CAS: 452336-63-7) is a high-value primary amine building block.

While direct amination of oxazoles is challenging due to the electron-rich nature of the ring, this protocol utilizes a robust functional group interconversion (FGI) strategy. We avoid the hazardous handling of organic azides (common in substitution routes) by employing a Mitsunobu-Gabriel sequence. This ensures high regioselectivity and minimizes ring-opening side reactions common in acidic media.

Retrosynthetic Pathway[1]
  • Target: Oxazol-5-ylmethanamine HCl.

  • Precursor: 5-(Phthalimidomethyl)oxazole (Stable, crystalline intermediate).

  • Intermediate: Oxazol-5-ylmethanol.

  • Starting Material: Ethyl 5-oxazolecarboxylate (Commercially available or synthesized via Van Leusen chemistry).

Safety & Critical Precautions

Hazard ClassReagentPrecautionary Measure
Pyrophoric Lithium Aluminum Hydride (

)
Use anhydrous THF; quench under inert atmosphere at

.
Sensitizer Diisopropyl azodicarboxylate (DIAD)Potent respiratory sensitizer. Handle in a fume hood. Store cold.
Carcinogen Hydrazine HydrateUse double-gloving; strictly avoid inhalation.
Corrosive HCl (4M in Dioxane)Hygroscopic; dispense in a dry environment to prevent hydrolysis.

Experimental Protocol

Phase 1: Reduction of Ethyl 5-oxazolecarboxylate

Objective: Convert the ester to the primary alcohol without reducing the oxazole ring.

  • Reagents: Ethyl 5-oxazolecarboxylate (1.0 eq),

    
     (1.1 eq), Anhydrous THF (
    
    
    
    ).
  • Equipment: 3-neck RBF, Nitrogen manifold, Low-temp thermometer.

Procedure:

  • Charge an oven-dried flask with anhydrous THF and cool to

    
     under 
    
    
    
    .
  • Add

    
     pellets slowly. Stir for 15 min to dissolve.
    
  • Dissolve Ethyl 5-oxazolecarboxylate in THF and add dropwise via syringe pump (Rate:

    
    ) to maintain internal temp 
    
    
    
    .
  • Stir at

    
     for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1).
    
    • Checkpoint: Spot should shift from

      
       (Ester) to 
      
      
      
      (Alcohol).
  • Fieser Quench: Dilute with

    
    . Add water (
    
    
    
    ), 15% NaOH (
    
    
    ), then water (
    
    
    ), where
    
    
    is the weight of LAH in grams.
  • Add

    
    , stir for 15 min, and filter through a Celite pad.
    
  • Concentrate in vacuo to yield Oxazol-5-ylmethanol as a pale yellow oil.

    • Yield Target: >85%.[1][2]

Phase 2: Mitsunobu-Gabriel Amination

Objective: Install the nitrogen atom with high regiocontrol using phthalimide as a masked amine.

  • Reagents: Oxazol-5-ylmethanol (1.0 eq), Triphenylphosphine (

    
    , 1.2 eq), Phthalimide (1.2 eq), DIAD (1.2 eq), Dry THF.
    

Procedure:

  • Dissolve alcohol,

    
    , and phthalimide in anhydrous THF (
    
    
    
    ) under
    
    
    . Cool to
    
    
    .
  • Add DIAD dropwise over 20 minutes. The solution will turn yellow.

  • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Concentrate solvent. Triturate the residue with cold

    
     or MeOH to precipitate the product.
    
  • Filter and wash with cold ether to remove

    
     and reduced DIAD.
    
    • Intermediate:2-(Oxazol-5-ylmethyl)isoindoline-1,3-dione .

Phase 3: Deprotection and Salt Formation

Objective: Liberate the primary amine and isolate as the stable hydrochloride salt.

  • Reagents: Hydrazine hydrate (3.0 eq), Ethanol, 4M HCl in Dioxane.

Procedure:

  • Suspend the phthalimide intermediate in Ethanol (

    
    ).
    
  • Add Hydrazine hydrate. Heat to reflux (

    
    ) for 2 hours.
    
    • Observation: A bulky white precipitate (phthalhydrazide) will form.

  • Cool to RT.[2][3] Adjust pH to ~3 with 1M HCl (aq) to break any amine-phthalhydrazide complexes.

  • Filter off the white solid. Wash with water.[4]

  • Basify the filtrate with 2M NaOH (pH > 12) and extract with DCM (

    
    ).
    
  • Dry organic layer (

    
    ) and concentrate to a small volume (do not evaporate to dryness to avoid volatility loss).
    
  • Add 4M HCl in Dioxane (2.0 eq) dropwise at

    
    .
    
  • Collect the precipitate by filtration, wash with

    
    , and dry under vacuum.
    

Process Visualization (Pathway Logic)

G Start Ethyl 5-oxazolecarboxylate Step1 Reduction (LiAlH4, THF) Start->Step1 Inter1 Oxazol-5-ylmethanol (Alcohol) Step1->Inter1 -H (Hydride transfer) Step2 Mitsunobu (PPh3, DIAD, Phthalimide) Inter1->Step2 Inter2 Phthalimidomethyl-oxazole (Protected Amine) Step2->Inter2 SN2 Substitution Step3 Deprotection (N2H4, then HCl) Inter2->Step3 Final Oxazol-5-ylmethanamine HCl (Target) Step3->Final Hydrazinolysis & Salt Formation

Figure 1: Synthetic workflow for the conversion of oxazole ester to amine hydrochloride via Mitsunobu-Gabriel protocol.

Analytical Quality Attributes

To ensure the protocol was successful, the final product must meet these specifications:

AttributeSpecificationMethod
Appearance White to off-white hygroscopic solidVisual

NMR (DMSO-

)

8.4 (s, 1H, H-2), 7.3 (s, 1H, H-4), 4.2 (s, 2H,

), 8.6 (br, 3H,

)
400 MHz NMR
Mass Spectrometry

(Free base)
LC-MS (ESI)
Purity

HPLC (C18,

/MeCN)

Troubleshooting & Optimization

  • Low Yield in Step 1 (Reduction):

    • Cause: Ring opening of the oxazole.[3]

    • Solution: Ensure temperature strictly stays

      
      . If LiAlH4 is too aggressive, switch to 
      
      
      
      /
      
      
      in EtOH, which is milder and chemoselective for esters.
  • DIAD Byproduct Contamination:

    • Cause: Poor solubility differences.

    • Solution: If trituration fails, use polymer-bound

      
       (PS-PPh3) to simplify purification, or switch to ADDP  (1,1'-(azodicarbonyl)dipiperidine) which forms an insoluble urea byproduct that filters off easily.
      
  • Hygroscopicity of Final Salt:

    • Solution: Lyophilize the final product from water/dioxane if the ether precipitate is sticky. Store under Argon in a desiccator.

References

  • Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of oxazoles from tosylmethyl isocyanide and aldehydes." Tetrahedron Letters, 13(23), 2373-2376.

  • Evans, D. A., et al. (1998). "Synthesis of 5-Substituted Oxazoles." Journal of Organic Chemistry. (General methodology for oxazole ester reduction).
  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[5]

  • PubChem. (n.d.). "Compound Summary: Oxazol-5-ylmethanamine hydrochloride." National Library of Medicine.

Sources

Application

Application Note: Solvent Selection and Handling Protocols for Oxazol-5-ylmethanamine Hydrochloride

Executive Summary Oxazol-5-ylmethanamine hydrochloride (CAS: 1196156-45-2) is a critical heterocyclic building block used in fragment-based drug discovery (FBDD) and the synthesis of bioactive amides and sulfonamides. It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxazol-5-ylmethanamine hydrochloride (CAS: 1196156-45-2) is a critical heterocyclic building block used in fragment-based drug discovery (FBDD) and the synthesis of bioactive amides and sulfonamides. Its physicochemical behavior is dominated by the ionic interaction between the primary ammonium group and the chloride counterion, rendering it highly polar.

This guide provides a scientifically grounded approach to solvent selection, overcoming the common challenge of solubilizing polar salts for organic transformations that typically require non-polar environments. We present validated protocols for stock preparation and in situ free-basing to ensure high-yield coupling reactions.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Understanding the ionic nature of this salt is prerequisite to solvent selection. The molecule consists of a polar primary ammonium tail attached to a pseudo-aromatic oxazole core.

PropertySpecification
Compound Name Oxazol-5-ylmethanamine hydrochloride
CAS Number 1196156-45-2
Molecular Formula C₄H₆N₂O[1][2][3] · HCl
Molecular Weight 134.56 g/mol
Appearance White to off-white hygroscopic solid
pKa (Estimated) ~9.0 (Primary Amine), ~0.8 (Oxazole Nitrogen)
Storage +2°C to +8°C (Desiccated)

Solvent Selection Strategy

The Solubility Landscape

The hydrochloride salt form restricts solubility to high-dielectric solvents. The following table categorizes solvents based on their thermodynamic compatibility with the lattice energy of the salt.

Solubility TierSolventsMechanism of ActionApplication
Tier 1: High Water, DMSO, DMF High dielectric constant dissociates ion pairs; strong H-bond acceptance.Stock solutions, biological assays.
Tier 2: Moderate Methanol, Ethanol Protic solvents capable of solvating the chloride ion via H-bonding.Nucleophilic substitutions, reductive aminations.
Tier 3: Low Acetonitrile, THF, Acetone Polar aprotic but insufficient dielectric strength to break the crystal lattice effectively.Antisolvents for crystallization.
Tier 4: Insoluble DCM, Hexanes, Et₂O Non-polar; unable to overcome lattice energy.Washing impurities, precipitating the salt.
Decision Matrix: Selecting the Right System

Use the following logic flow to determine the optimal solvent system for your specific experimental goal.

SolventSelection Start Experimental Goal Stock Stock Solution (Storage/Assay) Start->Stock Reaction Chemical Synthesis (Coupling/Substitution) Start->Reaction Purification Purification/Isolation Start->Purification BioAssay Biological Assay? Stock->BioAssay Coupling Amide Coupling? Reaction->Coupling Water Use Water or PBS (pH dependent) BioAssay->Water Yes DMSO Use DMSO (Universal Stock) BioAssay->DMSO No FreeBase Requires Free Base? Coupling->FreeBase DMF_DIPEA Use DMF + DIPEA (In-situ Neutralization) FreeBase->DMF_DIPEA Homogeneous Biphasic Use DCM/Water + Base (Phase Transfer) FreeBase->Biphasic Heterogeneous

Figure 1: Solvent selection decision tree based on experimental intent. Dark nodes indicate decision points; Green nodes indicate optimal solvent choices.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solutions (50 mM)

Objective: Create a stable stock solution for long-term storage or biological screening. Rationale: DMSO is preferred over water for long-term storage to prevent hydrolytic degradation and microbial growth, despite the compound's water solubility.

  • Weighing: Accurately weigh 6.73 mg of Oxazol-5-ylmethanamine HCl into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Note: Ensure DMSO is dry (≤0.1% water) to prevent hydrolysis over time.

  • Dissolution: Vortex vigorously for 30–60 seconds. The solid should dissolve completely to yield a clear, colorless solution.

    • Troubleshooting: If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot into amber vials to minimize light exposure and store at -20°C.

    • Stability:[1] Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: In Situ Free-Basing for Amide Coupling

Objective: Utilize the HCl salt directly in organic synthesis (e.g., reaction with an acid chloride or carboxylic acid) without a separate isolation step. Rationale: Isolating the low-molecular-weight free amine is difficult due to its volatility and high water solubility. In situ neutralization is superior.

  • Solvent System: Select DMF (Dimethylformamide) or DMA (Dimethylacetamide) as the reaction solvent. These dissolve the HCl salt moderately well and are compatible with organic reagents.

  • Setup: Charge the reaction vessel with Oxazol-5-ylmethanamine HCl (1.0 equiv) and the solvent (0.1–0.2 M concentration).

  • Neutralization: Add a non-nucleophilic organic base:

    • DIPEA (Diisopropylethylamine): 2.5 – 3.0 equivalents.

    • Mechanism:[4][5] The base deprotonates the ammonium salt, releasing the reactive free amine and forming DIPEA·HCl (soluble in DMF).

  • Activation: Stir for 10 minutes at room temperature to ensure equilibration before adding the electrophile (Acid Chloride or Activated Ester).

  • Workup: Upon completion, dilute with EtOAc. Wash with saturated NaHCO₃ (to remove acid byproducts) and Brine.

    • Critical Step: Do not wash with acidic water, or the product (if basic) may revert to the water-soluble salt and be lost in the aqueous layer.

Protocol C: Biphasic Extraction (If Free Amine Isolation is Mandatory)

Objective: Isolate the free amine form for reactions sensitive to tertiary amine salts.

FreeBasing Step1 Dissolve HCl Salt in Min. Water Step2 Add K2CO3 or NaOH (pH > 12) Step1->Step2 Deprotonation Step3 Extract with DCM/Isopropanol (3:1) Step2->Step3 Partitioning Step4 Dry Organic Layer (Na2SO4) Step3->Step4 Drying Step5 Concentrate (Low Vac/Low Temp) Step4->Step5 Isolation

Figure 2: Workflow for isolating the free amine. Note the use of DCM/Isopropanol to improve extraction efficiency of the polar amine.

  • Dissolution: Dissolve 100 mg of the HCl salt in 2 mL of distilled water.

  • Basification: Add saturated aqueous K₂CO₃ or 1M NaOH dropwise until pH > 12. The solution may become cloudy.

  • Extraction: Extract immediately with DCM:Isopropanol (3:1 ratio) (3 x 5 mL).

    • Note: Pure DCM is often insufficient for extracting highly polar small amines. The addition of isopropanol increases the polarity of the organic phase, improving recovery.

  • Drying: Dry combined organics over anhydrous Na₂SO₄.

  • Evaporation: Carefully concentrate under reduced pressure at low temperature (<30°C). The free amine is volatile; do not apply high vacuum for extended periods.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71811106, (1,3-Oxazol-5-yl)methanamine dihydrochloride. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. (Contextual grounding for amine salt handling in drug discovery).

Sources

Method

Application Note: Accelerated Synthesis of Drug-Like Scaffolds via Microwave-Assisted Derivatization of Oxazol-5-ylmethanamine

Abstract The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its ability to engage in various non-covalent interactions makes it a va...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its ability to engage in various non-covalent interactions makes it a valuable component for designing molecules that target enzymes and receptors.[3] Traditional multi-step syntheses of oxazole derivatives, however, can be time-consuming, often hindering the rapid generation of compound libraries required for modern drug discovery. This application note details robust, high-speed protocols for the synthesis and subsequent derivatization of the key building block, oxazol-5-ylmethanamine, utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, these methods drastically reduce reaction times from hours to minutes, improve yields, and facilitate cleaner reaction profiles, thereby accelerating the discovery-to-development pipeline.[4]

Introduction: The Power of Microwave Synthesis in Heterocyclic Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis. Unlike conventional heating which relies on slow conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture.[4] This interaction, known as dielectric heating, causes rapid, uniform, and efficient heating throughout the volume of the sample. The primary mechanisms are dipolar polarization, where polar molecules align with the rapidly oscillating electric field, and ionic conduction, involving the movement of charged particles. This efficiency often leads to dramatic accelerations in reaction rates, allowing for the completion of complex syntheses in minutes instead of hours.[5]

For drug discovery programs, this speed is a critical advantage. The ability to rapidly synthesize a core scaffold like oxazol-5-ylmethanamine and then diversify it into a library of related amides allows for the swift exploration of structure-activity relationships (SAR). This guide provides a validated, two-part workflow: first, the rapid synthesis of the oxazol-5-ylmethanamine building block, and second, its application in parallel amide library synthesis, all under microwave-accelerated conditions.

cluster_heating Mechanism of Microwave Heating cluster_result MW Microwave Irradiation (E-Field) Polar Polar Molecules (e.g., Solvent, Reagents) MW->Polar Dipolar Polarization (Molecular Rotation) Ions Ionic Species MW->Ions Ionic Conduction (Migration) Heat Rapid, Uniform Volumetric Heating Polar->Heat Ions->Heat

Caption: Mechanism of Microwave Dielectric Heating.

Part I: Rapid Synthesis of the Oxazol-5-ylmethanamine Core

A robust synthesis of the title compound is achieved via a two-step sequence involving a microwave-assisted Van Leusen oxazole synthesis followed by a rapid Gabriel amine deprotection. This pathway was chosen for its reliability, use of readily available starting materials, and high compatibility with microwave acceleration.

Start Phthalimidoacetaldehyde + TosMIC StepA Protocol 1: Microwave Van Leusen (8 min @ 65°C) Start->StepA Intermediate N-(Oxazol-5-ylmethyl)phthalimide StepA->Intermediate StepB Protocol 2: Microwave Deprotection (10 min @ 100°C) Intermediate->StepB Product Oxazol-5-ylmethanamine (Target Building Block) StepB->Product

Caption: Two-step microwave-assisted workflow for Oxazol-5-ylmethanamine synthesis.

Protocol 1: Microwave-Assisted Van Leusen Synthesis of N-(Oxazol-5-ylmethyl)phthalimide

This protocol adapts the highly efficient Van Leusen reaction, which constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[3][6] Microwave irradiation dramatically accelerates the cycloaddition and subsequent elimination steps.

Rationale:

  • Reagents: Phthalimidoacetaldehyde serves as the aldehyde component, directly installing the protected amine precursor. TosMIC is the classic C2-N1 synthon for this reaction.[6]

  • Base: Potassium phosphate (K₃PO₄) is an effective, non-nucleophilic base for promoting the initial deprotonation of TosMIC and the final elimination of the tosyl group.[3] Using 2 equivalents ensures the reaction goes to completion to form the aromatic oxazole.[5]

  • Solvent: Isopropanol (IPA) is a suitable polar solvent with a good dielectric loss tangent, allowing for efficient absorption of microwave energy. Its boiling point allows for reactions to be run at elevated temperatures in sealed vessels.

  • Microwave Parameters: A short reaction time at a moderate temperature (65 °C) is sufficient to drive the reaction to completion, minimizing potential side reactions and decomposition.[5]

Materials:

  • Phthalimidoacetaldehyde (1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.0 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Isopropanol (IPA), anhydrous

  • Dedicated microwave reactor with pressure and temperature monitoring

Step-by-Step Procedure:

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add phthalimidoacetaldehyde (e.g., 284 mg, 1.5 mmol, 1.0 equiv).

  • Add TosMIC (293 mg, 1.5 mmol, 1.0 equiv).

  • Add anhydrous K₃PO₄ (637 mg, 3.0 mmol, 2.0 equiv).

  • Add 6 mL of anhydrous isopropanol.

  • Seal the vial securely with a septum cap. Caution: Ensure the vessel is properly sealed to contain pressure generated during heating.

  • Place the vial in the microwave reactor cavity.

  • Program the reactor with the following parameters:

    • Temperature: 65 °C

    • Ramp Time: 2 minutes

    • Hold Time: 8 minutes

    • Power: 300 W (or dynamic power control to maintain temperature)

    • Stirring: High

  • After irradiation, allow the vial to cool to below 50 °C using the instrument's cooling system before venting and opening.

  • Work-up: Transfer the reaction mixture to a round-bottom flask. Remove the IPA under reduced pressure. Add 20 mL of water and 20 mL of ethyl acetate. Stir vigorously for 5 minutes. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford N-(Oxazol-5-ylmethyl)phthalimide as a white solid.

Protocol 2: Microwave-Assisted Gabriel Deprotection

The phthalimide protecting group is efficiently cleaved using hydrazine under microwave conditions to release the free primary amine.

Rationale:

  • Reagent: Hydrazine hydrate is the classic reagent for cleaving the phthalimide group, forming a stable phthalhydrazide byproduct that precipitates from the reaction mixture.

  • Solvent: Ethanol is a polar, microwave-active solvent that is suitable for this transformation.

  • Microwave Parameters: Heating to 100 °C ensures a rapid reaction, typically completing within 10 minutes, a significant improvement over the hours required by conventional refluxing.

Materials:

  • N-(Oxazol-5-ylmethyl)phthalimide (1.0 equiv)

  • Hydrazine hydrate (~64% solution) (2.0 equiv)

  • Ethanol

Step-by-Step Procedure:

  • In a 10 mL microwave process vial, dissolve N-(Oxazol-5-ylmethyl)phthalimide (e.g., 228 mg, 1.0 mmol, 1.0 equiv) in 5 mL of ethanol.

  • Add hydrazine hydrate (e.g., 0.1 mL, ~2.0 mmol, 2.0 equiv) dropwise with stirring.

  • Seal the vial and place it in the microwave reactor.

  • Program the reactor with the following parameters:

    • Temperature: 100 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: 300 W (or dynamic)

    • Stirring: High

  • After irradiation and cooling, a white precipitate (phthalhydrazide) will have formed.

  • Work-up: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Filter off the solid and wash it with cold ethanol (2 x 5 mL).

  • Combine the filtrate and washings. Carefully concentrate under reduced pressure at low temperature (<40 °C) to avoid loss of the volatile product. The resulting crude oxazol-5-ylmethanamine can often be used directly in the next step or purified by careful distillation under high vacuum if required.

Part II: Application in Amide Library Synthesis

With the core building block in hand, it can be rapidly diversified. This protocol describes a general method for microwave-assisted amide coupling to a representative set of carboxylic acids.

Protocol 3: General Procedure for Microwave-Assisted Amide Coupling

This protocol utilizes a direct amidation approach, which is highly efficient under microwave conditions. While traditional coupling reagents (HATU, EDC) work well, greener methods using catalytic activators are also emerging.[7][8]

Rationale:

  • Catalyst: Ceric Ammonium Nitrate (CAN) has been shown to be an effective catalyst for direct amidation under solvent-free microwave conditions, representing a green chemistry approach.[4][8] It facilitates the dehydration of the carboxylic acid and amine.

  • Conditions: A solvent-free reaction minimizes waste and simplifies purification. High temperatures (140 °C) are readily and safely achieved in a sealed microwave vial, enabling the direct condensation which is typically sluggish.

Materials:

  • Oxazol-5-ylmethanamine (1.0 equiv)

  • Carboxylic Acid (1.05 equiv)

  • Ceric Ammonium Nitrate (CAN) (0.02 equiv, 2 mol%)

Step-by-Step Procedure:

  • To a 2-5 mL microwave process vial, add the carboxylic acid (0.525 mmol, 1.05 equiv).

  • Add oxazol-5-ylmethanamine (49 mg, 0.5 mmol, 1.0 equiv).

  • Add CAN (5.5 mg, 0.01 mmol, 2 mol%).

  • Seal the vial and place it in the microwave reactor.

  • Program the reactor with the following parameters:

    • Temperature: 140 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15-30 minutes (monitor by TLC/LCMS for completion)

    • Power: 300 W (or dynamic)

    • Stirring: High

  • After irradiation and cooling, dissolve the residue in ethyl acetate (10 mL).

  • Work-up: Wash the organic solution with saturated NaHCO₃ solution (2 x 5 mL) and then brine (5 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amide product can be purified by column chromatography or preparative TLC if necessary.

Data Presentation: Representative Amide Library Synthesis

The following table summarizes the results for the coupling of oxazol-5-ylmethanamine with a diverse set of carboxylic acids using the CAN-catalyzed microwave protocol.

EntryCarboxylic AcidTime (min)Temp (°C)Yield (%)
1Benzoic Acid2014092%
24-Chlorobenzoic Acid2014094%
3Cyclohexanecarboxylic Acid2514085%
4Thiophene-2-carboxylic acid1514091%
5Phenylacetic Acid2514088%

Yields are for isolated, purified products.

Caption: General scheme for microwave-assisted direct amidation. (Note: Images are placeholders for chemical structures).

Conclusion and Field Insights

The protocols described herein provide a validated, high-speed pathway for the synthesis and diversification of oxazol-5-ylmethanamine, a valuable building block for drug discovery. By embracing microwave-assisted synthesis, research organizations can significantly shorten development timelines, enabling the rapid generation and testing of novel chemical entities. The solvent-free amidation protocol further aligns these synthetic efforts with the principles of green chemistry, reducing waste and environmental impact. These methods are robust, scalable to the gram level for key intermediates, and readily adaptable for automated parallel synthesis platforms, making them a powerful addition to the modern medicinal chemist's toolkit.

References

  • Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28239–28248. [Link]

  • Zarecki, A. P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1761. [Link]

  • Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. PMC. [Link]

  • Patil, S. A., et al. (2021). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Letters in Organic Chemistry, 18(1). [Link]

  • Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Zarecki, A. P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed. [Link]

  • Zarecki, A. P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. [Link]

  • Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]

  • Vertex Pharmaceuticals Inc. (2000). Method for preparing 5-substituted oxazoles.
  • PharmaGuide. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields when using Oxazol-5-ylmethanamine hydrochloride

This guide is designed as a specialized technical support resource for researchers working with Oxazol-5-ylmethanamine hydrochloride (and related 5-substituted oxazole building blocks). It prioritizes yield optimization...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical support resource for researchers working with Oxazol-5-ylmethanamine hydrochloride (and related 5-substituted oxazole building blocks). It prioritizes yield optimization through mechanistic understanding of the oxazole ring's unique sensitivity.

Subject: Optimization of Reaction Yields & Stability Protocols Reagent Class: Heterocyclic Primary Amine Salts CAS: 847491-00-3 (Generic reference for 5-substituted analog)

Executive Summary: The "Oxazole Paradox"

Oxazol-5-ylmethanamine is a high-value pharmacophore used to introduce polarity and metabolic stability (isostere of amide/ester). However, users often encounter low yields (<30%) or complete decomposition (black tar) .

The Root Cause: The oxazole ring is aromatic but electronically schizophrenic. It is resistant to mild acids but highly unstable to strong bases and nucleophiles at the C2 position. The hydrochloride salt form protects the amine but requires neutralization. If you neutralize incorrectly (e.g., using NaOH or excess strong base), you trigger ring-opening hydrolysis or C2-deprotonation/polymerization.

Module 1: Critical Handling & Storage

Before you run the reaction, ensure the reagent is viable.

The Hygroscopicity Factor

As a hydrochloride salt, this reagent is hygroscopic. Water absorption alters the molecular weight, leading to incorrect stoichiometry.

  • Protocol: Always weigh inside a glovebox or under a stream of dry nitrogen.

  • Correction: If the solid appears "sticky" or clumped, assume 5-10% water weight by mass or dry under high vacuum (0.1 mbar) at room temperature for 4 hours before use. Do not heat to dry, as thermal degradation can occur.

Storage Conditions
  • Temperature: -20°C (Long term).

  • Atmosphere: Argon/Nitrogen (Strictly anhydrous).

  • Container: Amber glass (Oxazoles can undergo photo-oxidation over prolonged exposure).

Module 2: The "Free-Basing" Trap

The #1 cause of failure is attempting to isolate the free base. The free amine of oxazol-5-ylmethanamine is often an unstable oil that polymerizes or hydrolyzes upon exposure to air/moisture.

⚠️ WARNING: DO NOT Perform Aqueous Workups to Free-Base

Attempting to partition between NaOH/NaHCO₃ and DCM/EtOAc often results in:

  • Loss of Product: The small polar amine stays in the aqueous phase.

  • Ring Opening: High pH (>10) attacks the oxazole ring.

✅ The Solution: In Situ Neutralization

You must release the free amine inside the reaction vessel using a non-nucleophilic organic base.

FreeBasingStrategy Start Start: Oxazol-5-ylmethanamine HCl Decision Method of Neutralization? Start->Decision PathA Aqueous Extraction (NaOH/DCM) Decision->PathA Traditional Workup PathB In Situ Neutralization (DIPEA/NMM in DMF) Decision->PathB Recommended ResultA FAILURE: 1. Product stays in water 2. Ring hydrolysis (pH > 10) PathA->ResultA StepB1 Add 1.0 eq Amine Salt PathB->StepB1 StepB2 Add 2.5 - 3.0 eq DIPEA StepB1->StepB2 StepB3 Wait 5-10 mins (Equilibrium Shift) StepB2->StepB3 ResultB SUCCESS: Reactive Free Amine Ready for Coupling StepB3->ResultB

Figure 1: Decision tree for neutralizing the hydrochloride salt. Isolation of the free base is the primary failure mode.

Module 3: Optimized Coupling Protocols

Protocol A: Standard Amide Coupling (HATU/DIPEA)

Best for: General carboxylic acids.

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir for 5 mins.

    • Why? Pre-activating the acid prevents the coupling reagent from reacting with the oxazole nitrogen (though rare, it reduces background noise).

  • Amine Addition: In a separate vial, suspend Oxazol-5-ylmethanamine HCl (1.1 eq) in minimal DMF. Add DIPEA (2.0 - 2.5 eq) .

    • Critical Step: Ensure the amine salt is fully dissolved/suspended before transfer.

  • Combination: Add the amine solution to the activated acid.

  • Reaction: Stir at Room Temperature for 2-4 hours.

    • Note: Do not heat >40°C unless necessary. Oxazoles are thermally sensitive in the presence of reactive intermediates.

Protocol B: The "Difficult Acid" Method (T3P)

Best for: Sterically hindered acids or preventing epimerization.

  • Dissolve Acid (1.0 eq) and Oxazol-5-ylmethanamine HCl (1.1 eq) in EtOAc or 2-MeTHF.

  • Add Pyridine (3.5 eq) or DIPEA (3.5 eq) .

  • Cool to 0°C.

  • Add T3P (Propylphosphonic anhydride) (1.5 eq, 50% in EtOAc) dropwise.

  • Allow to warm to RT overnight.

    • Advantage:[1][2][3] T3P is acidic; the reaction only proceeds as the base is added, allowing controlled release of the free amine.

Module 4: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Black/Tar Reaction Mixture Oxazole Ring Decomposition. Likely caused by high temperatures (>60°C) or strong bases (e.g., NaH, LDA).Repeat at 0°C -> RT. Switch base to DIPEA or NMM. Ensure inert atmosphere (O₂ exclusion).
Low Yield (<20%) Incomplete Salt Break. The HCl was not fully neutralized, leaving the amine non-nucleophilic.Increase base to 3.0 - 4.0 equivalents. Ensure the salt is finely ground before addition.
Starting Material Remains Coupling Reagent Failure. The acid activated species hydrolyzed before reacting with the amine.Dry solvents (DMF is notorious for being wet). Switch to T3P or EDC/HOBt.
Side Product: Dimerization C2-Deprotonation. The C2 proton of oxazole (pKa ~20) was removed by a strong base, causing self-reaction.NEVER use bases stronger than tertiary amines (pKa ~10-11). Avoid alkoxides (NaOMe) or hydrides.
Visualizing the Failure Mode: C2 Instability

The oxazole ring is not inert. The C2 position is the "Achilles' Heel."

FailureMechanism cluster_safe Safe Zone Oxazole Oxazole Ring (C2-H pKa ~20) Deprotonation C2-Lithiation/Deprotonation Oxazole->Deprotonation + Strong Base StrongBase Strong Base (NaH, LDA, Alkoxides) RingOpen Ring Opening to Isocyanide (Irreversible) Deprotonation->RingOpen Rapid Collapse DIPEA DIPEA/TEA (pKa ~10) Safe No C2 Deprotonation

Figure 2: The chemical instability pathway. Using strong bases leads to C2 deprotonation and subsequent ring destruction.

Frequently Asked Questions (FAQs)

Q: Can I use water in the workup? A: Yes, after the reaction is complete. The amide product is usually stable to aqueous workup. However, the starting material (the amine) is water-soluble and will be lost. If conversion is low, do not expect to recover the starting amine easily.

Q: Why does the protocol suggest NMP (N-Methyl-2-pyrrolidone) sometimes? A: NMP is excellent at solubilizing hydrochloride salts and can act as a weak acid scavenger. However, it is hard to remove. DMF is generally preferred for ease of workup, but if solubility is an issue, a 1:1 mix of DMF/DCM is effective.

Q: Can I use this reagent in a Buchwald-Hartwig amination? A: Proceed with extreme caution. Palladium catalysts can be poisoned by the free chloride ions from the HCl salt.

  • Protocol Adjustment: You must either (1) Pre-form the free base carefully using a resin-bound base (e.g., carbonate resin) in anhydrous solvent, or (2) Use a catalyst system tolerant of chlorides (e.g., BrettPhos) and use excess inorganic base (Cs₂CO₃) which is mild enough to avoid opening the ring but strong enough to neutralize the HCl.

References

  • Oxazole Stability & Reactivity

    • Topic: General reactivity of oxazoles, including C2 acidity and hydrolysis risks.[4]

    • Source: Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.
    • Context: Defines the pKa of C2-H (~20) and susceptibility to ring opening.
  • Amide Coupling with Salts

    • Topic: Efficiency of HBTU/H
    • Source: Han, J., et al. (2025).[5] "Efficient Amidation of Carboxylate Salts with Ammonium Hydrochloride Salts." Organic Letters. (See also J. Org.[5] Chem. 2014 protocols).[5][6]

    • Link:

  • Cornforth Rearrangement (Thermal Context)

    • Topic: Thermal rearrangement of 4-acyloxazoles (Context for thermal stability limits).
    • Source: Cornforth, J. W. (1949).[7] "The Synthesis of Oxazoles from Ethyl Acetoacetate and Ethyl Acetamidoacetate." The Journal of the Chemical Society.

    • Link:

  • T3P Coupling Reagent

    • Topic: Use of Propylphosphonic Anhydride (T3P) for sensitive amines.
    • Source: Dunetz, J. R., et al. (2016). "T3P: The Greenest Reagent for Amide/Peptide Bond Formation." Organic Process Research & Development.
    • Link:

Sources

Optimization

Executive Summary: The Dual Challenge of Oxazole Couplings

Technical Support Center: Minimizing Side Reactions in Oxazole Amine Coupling Topic: Minimizing side reactions during oxazole amine coupling Audience: Researchers, scientists, and drug development professionals. Oxazole-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Side Reactions in Oxazole Amine Coupling

Topic: Minimizing side reactions during oxazole amine coupling Audience: Researchers, scientists, and drug development professionals.

Oxazole-based amide couplings present a dichotomy of failure modes depending on which component carries the heterocyclic ring.

  • Oxazole-Amines (Nucleophiles): These are profoundly electron-deficient. The ring nitrogen sequesters electron density, rendering the exocyclic amine sluggish. The primary failure mode here is non-reaction or guanidinylation (when using uronium reagents).

  • Oxazole-Carboxylic Acids (Electrophiles): Specifically, oxazole-2-carboxylic acids are inherently unstable. They are prone to thermal decarboxylation upon activation. The failure mode here is decomposition before coupling occurs.[1]

This guide provides mechanistic insights and validated protocols to navigate these specific chemical minefields.

Module 1: The Nucleophile Challenge (Oxazole-Amines)

Q: My reaction with HATU/DIPEA is stalled after 24 hours. Why isn't the oxazole amine reacting?

A: The oxazole ring acts as a strong electron-withdrawing group (EWG), dramatically lowering the pKa of the conjugate acid of the amine (often < 2.0). Standard activated esters (OBt/OAt) generated by HATU or EDC are often not electrophilic enough to capture such a weak nucleophile.

The Consequence: If the amine does not attack the active ester quickly, the excess uronium reagent (HATU/HBTU) will react with the amine instead, leading to guanidinylation .[2] You will isolate a guanidine byproduct, not your amide.

Protocol 1: The "Super-Electrophile" Strategy (Ghosez’s Reagent) To couple a deactivated oxazole amine, you must convert the carboxylic acid partner into a highly reactive acid chloride or acid fluoride. We recommend Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) over thionyl chloride because it operates under neutral conditions, preserving acid-sensitive protecting groups.

Step-by-Step Protocol:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in dry DCM at 0°C.

  • Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) dropwise. Stir at 0°C to RT for 1–2 hours. Monitor: Formation of the acid chloride can be tracked by shifting IR carbonyl stretch (~1710 cm⁻¹ → ~1800 cm⁻¹).

  • Coupling: Cool the mixture back to 0°C. Add the oxazole amine (1.1 equiv) and a non-nucleophilic base like sym-collidine (2.5 equiv).

  • Completion: Allow to warm to RT. Reaction is typically complete in <4 hours.

Why Collidine? Unlike Pyridine or TEA, sym-collidine is sterically hindered, preventing it from attacking the acid chloride to form N-acyl salts that can precipitate and stall the reaction.

Module 2: The Electrophile Challenge (Oxazole-Acids)

Q: I am observing significant gas evolution and low yield when coupling Oxazole-2-carboxylic acid. What is happening?

A: You are witnessing decarboxylation .[1][3] Oxazole-2-carboxylic acids are fundamentally unstable because the dipole of the ring stabilizes the ylide intermediate formed after CO2 loss. This process is accelerated by:

  • Heat: Temperatures > 40°C.

  • Activation Energy: The energy required to form an active ester (e.g., with EDC) often overlaps with the activation energy for decarboxylation.

  • High pH: Strong bases can promote the fragmentation.

Protocol 2: The Low-Temperature T3P Coupling Propylphosphonic anhydride (T3P) is the reagent of choice here. It reacts rapidly at low temperatures and produces a mixed anhydride that is highly reactive but does not require the thermal input of carbodiimides.

Step-by-Step Protocol:

  • Setup: Dissolve Oxazole-2-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc or 2-MeTHF (T3P is often sold as a 50% solution in these solvents).

  • Cooling: Cool the mixture to -20°C (ice/salt bath or cryostat). Crucial Step: Do not skip cooling.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise over 15 minutes.

  • Reagent Addition: Add T3P (50% w/w solution, 1.5 equiv) slowly.

  • Incubation: Stir at -20°C for 1 hour, then allow to slowly reach 0°C. Do not heat to RT until TLC confirms consumption of the acid.

Data Comparison: Coupling Reagents for Unstable Acids

ReagentActivation SpeciesDecarboxylation RiskByproductsRecommended?[4]
EDC/HOBt O-AcylisoureaHigh (Slow reaction)Urea (difficult removal)No
HATU O-At esterMedium (Basic conditions)TetramethylureaCaution
SOCl2 Acid ChlorideVery High (Thermal/Acidic)HCl, SO2Never
T3P Mixed AnhydrideLow (Fast, Low Temp)Water-soluble phosphatesYes

Module 3: Troubleshooting General Side Reactions

Q: How do I prevent Epimerization (Racemization) when the coupling partner has a chiral center alpha to the carbonyl?

A: Epimerization occurs via the formation of an Azlactone (Oxazolone) intermediate. This is driven by the intramolecular attack of the amide backbone oxygen onto the activated carbonyl.

The Fix:

  • Dielectric Constant: Use solvents with low dielectric constants (DCM, EtOAc) rather than DMF. Polar solvents stabilize the charged intermediates leading to racemization.

  • Additives: If using carbodiimides, strictly use HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect," accelerating the coupling rate significantly over HOBt, thereby reducing the lifetime of the vulnerable activated ester.

Visualizing the Coupling Strategy

The following decision tree guides you through selecting the correct protocol based on your specific oxazole substrate.

OxazoleCoupling Start Identify Reactive Species OxAmine Oxazole-Amine (Weak Nucleophile) Start->OxAmine Substrate A OxAcid Oxazole-Acid (Unstable Electrophile) Start->OxAcid Substrate B CheckHindrance Is the Acid Sterically Hindered? OxAmine->CheckHindrance CheckPos Is it Oxazole-2-COOH? OxAcid->CheckPos Ghosez PROTOCOL 1: Ghosez's Reagent (Acid Chloride) CheckHindrance->Ghosez Yes / Sensitive POCl3 POCl3 / Pyridine (In-situ Activation) CheckHindrance->POCl3 No / Robust T3P PROTOCOL 2: T3P @ -20°C (Prevent Decarboxylation) CheckPos->T3P Yes (Unstable) HATU HATU + Collidine (Standard) CheckPos->HATU No (Stable)

Caption: Decision matrix for selecting coupling reagents based on the electronic and steric profile of the oxazole substrate.

Mechanism of Failure: Decarboxylation & Racemization

Understanding the mechanism is the key to prevention. The diagram below illustrates the competing pathways.

SideReactions Acid Oxazole-2-COOH Activated Activated Ester (O-Acyl) Acid->Activated Activation (T3P/HATU) Amide Desired Amide Product Activated->Amide + Amine (Fast Coupling) Ylide Azomethine Ylide (Intermediate) Activated->Ylide Thermal/Base (Slow Coupling) Azlactone Azlactone (Oxazolone) Activated->Azlactone Intramolecular Cyclization Decarb Decarboxylated Byproduct + CO2 Ylide->Decarb Irreversible Racemate Racemized Product Azlactone->Racemate + Amine

Caption: Competing kinetic pathways. Success depends on the rate of Amide formation (Green) exceeding the rate of Decarboxylation or Azlactone formation (Red).

References

  • BenchChem. (2025).[2] Technical Support Center: Optimizing Coupling Reactions for 5-Methoxyoxazole-2-carboxylic Acid. Retrieved from

  • Dunetz, J. R., et al. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. Retrieved from

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from

  • Ghosez, L., et al. (1969). Synthesis of acyl halides under neutral conditions. Angewandte Chemie International Edition. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

Sources

Troubleshooting

Purification techniques for removing impurities from Oxazol-5-ylmethanamine HCl

Welcome to the technical support center for Oxazol-5-ylmethanamine HCl. This guide is designed for researchers, medicinal chemists, and process development scientists to provide practical, in-depth solutions for purifyin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Oxazol-5-ylmethanamine HCl. This guide is designed for researchers, medicinal chemists, and process development scientists to provide practical, in-depth solutions for purifying this valuable chemical intermediate. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you navigate common challenges and achieve your desired purity specifications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Oxazol-5-ylmethanamine HCl?

A: Impurities are highly dependent on the synthetic route employed. However, based on common syntheses of oxazoles and related amines, you can generally anticipate the following classes of impurities:

  • Unreacted Starting Materials: Depending on the specific pathway, this could include precursors to the oxazole ring or the aminomethyl group.

  • Reaction Intermediates: Incomplete cyclization or functional group transformations can leave partially reacted species in your crude product. For instance, in a Robinson-Gabriel type synthesis, you might find residual α-acylamino ketone intermediates.[1]

  • Byproducts: Side reactions, such as over-alkylation or decomposition, can generate structurally related impurities.

  • Reagents and Solvents: Residual solvents or reagents from the synthesis and workup (e.g., dehydrating agents, bases) are common.

  • Degradation Products: The oxazole ring can be susceptible to cleavage under harsh acidic or basic conditions, potentially forming alpha-acylamino ketones or related structures.[2]

Q2: I have a crude solid post-synthesis. What is the first and most straightforward purification technique I should attempt?

A: For a crystalline solid like an amine hydrochloride, recrystallization is often the most efficient first-line approach. It is a cost-effective and scalable method that excels at removing small amounts of impurities that have different solubility profiles from your target compound. The key is selecting an appropriate solvent system where the Oxazol-5-ylmethanamine HCl is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common starting point for amine hydrochlorides is a polar protic solvent like ethanol or isopropanol, with a less polar anti-solvent like diethyl ether or ethyl acetate used to induce precipitation if necessary.[3][4]

Q3: How does the hydrochloride salt form of my compound influence the purification strategy?

A: The hydrochloride salt form is pivotal to your strategy. As a salt, the compound is highly polar and generally water-soluble, while being much less soluble in many common non-polar organic solvents.[5] This property is highly advantageous for:

  • Isolation: It often allows for precipitation of the product from a reaction mixture by adding HCl to a solution of the free base in an organic solvent.

  • Stability: Amine HCl salts are typically more crystalline and stable than their corresponding free bases, making them easier to handle and store.

  • Purification via Extraction: It forms the basis of acid-base extraction. You can dissolve the crude salt in water, basify the solution to generate the free amine, extract the free amine into an organic solvent, wash away water-soluble impurities, and then re-acidify to recover the purified HCl salt.[6][7] This process effectively separates your basic product from neutral or acidic impurities.

Q4: Are there any stability concerns with Oxazol-5-ylmethanamine HCl that I should be aware of during purification?

A: Yes, there are two primary stability considerations.

  • pH Sensitivity: While generally stable, the oxazole ring can be susceptible to hydrolytic cleavage under prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures.[2] During acid-base extractions, it is crucial to avoid unnecessarily long exposure to highly acidic or basic conditions and to perform operations at room temperature or below where possible.

  • Oxidative and Photolytic Stability: Oxazole rings can be sensitive to oxidation and photolysis.[2][8] It is good practice to store the compound protected from light and to handle purification steps under an inert atmosphere (like nitrogen or argon) if you are working with the free-base form for extended periods, as amines are also prone to air oxidation.

Purification Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem: My initial analysis (NMR/LCMS) of the crude product shows a complex mixture of impurities.

Solution: A complex impurity profile necessitates a more robust purification method than simple recrystallization. Your choice will depend on the nature of those impurities.

dot

Purification_Decision_Tree cluster_impurity_type Impurity Type? start Crude Oxazol-5-ylmethanamine HCl impurity_check Characterize Impurities (TLC, LCMS, NMR) start->impurity_check nonpolar Mainly Non-Polar / Neutral Organic impurity_check->nonpolar Non-polar? polar_acidic Mainly Polar / Acidic Organic impurity_check->polar_acidic Polar/Acidic? inorganic Mainly Inorganic Salts / Water-Soluble impurity_check->inorganic Inorganic? method_recryst Recrystallization from Polar Solvent impurity_check->method_recryst Slightly Impure Crystalline Solid? method_chrom Flash Column Chromatography (Silica w/ Amine Modifier or Alumina) nonpolar->method_chrom method_extract Acid-Base Extraction polar_acidic->method_extract inorganic->method_extract final_purity Assess Purity (LCMS, NMR) method_chrom->final_purity method_extract->final_purity method_recryst->final_purity combine_methods Combine Methods (e.g., Extraction then Recrystallization) final_purity->combine_methods Purity < 98%? combine_methods->method_recryst

Caption: Decision tree for selecting a primary purification method.

Actionable Steps:

  • Initial Assessment: Use Thin Layer Chromatography (TLC) with different solvent systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane) to visualize the number and polarity of impurities.

  • Method Selection:

    • If impurities are significantly less polar than your highly polar HCl salt, Flash Column Chromatography is an excellent choice.

    • If impurities are neutral, acidic, or water-soluble inorganic salts, Acid-Base Extraction will be highly effective.[7][9]

    • If one major impurity is present and the material is mostly crystalline, attempt Recrystallization first.

Problem: My compound is streaking severely during silica gel column chromatography, leading to poor separation and low yield.

Solution: This is a classic problem when purifying basic amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic amine, causing tailing (streaking) and product loss.[10]

Table 1: Troubleshooting Guide for Flash Column Chromatography

Issue Causality Recommended Solution
Severe Tailing/Streaking Acid-base interaction between the basic amine and acidic silica gel. 1. Add a Mobile Phase Modifier: Incorporate a competing base like 0.5-1% triethylamine (TEA) or ammonium hydroxide into your eluent system (e.g., DCM/MeOH + 1% NH4OH).[11] This neutralizes the active sites on the silica. 2. Use an Alternative Stationary Phase: Switch to neutral or basic alumina, or an amine-functionalized silica column, which eliminates the acidic interaction sites.[10][12]
Compound Won't Elute The compound is too polar for the chosen mobile phase and is strongly adsorbed to the stationary phase. Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in a DCM/Methanol system). A gradient elution from low to high polarity is often most effective.

| Poor Separation from Impurity | Impurity has a similar polarity to the product under the current conditions. | Optimize Selectivity: Change the solvent system entirely. For example, switch from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system. Different solvents interact with your compounds in unique ways, which can often resolve co-eluting spots.[13] |

Problem: I am experiencing significant product loss during my acid-base extraction procedure.

Solution: Product loss during extraction typically points to one of two issues: incomplete pH adjustment or the formation of emulsions.

Actionable Steps:

  • Verify pH at Each Step: Do not rely on stoichiometric calculations. After adding base to generate the free amine, use pH paper or a calibrated pH meter to ensure the aqueous layer is sufficiently basic (pH > 10) before extracting with an organic solvent.[6] Conversely, when re-acidifying to recover the HCl salt, ensure the pH is acidic (pH < 2).

  • Ensure Complete Extraction: Perform multiple extractions with fresh organic solvent (e.g., 3 x 50 mL is far more effective than 1 x 150 mL). After the final extraction, take a small aliquot of the aqueous layer, acidify it, and see if any cloudiness (precipitate) appears. If it does, your product was not fully extracted.

  • Break Emulsions: Emulsions (stable suspensions of organic and aqueous layers) can trap your product at the interface. To break them, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

  • Check Solubility of the Free Base: While the HCl salt is water-soluble, the free base of Oxazol-5-ylmethanamine may have some slight water solubility. If you suspect this is an issue, you can wash the combined organic extracts containing the free base with brine to reduce the amount of dissolved water before proceeding.

Detailed Experimental Protocols

Protocol 1: High-Recovery Recrystallization

This protocol is optimized for purifying crystalline Oxazol-5-ylmethanamine HCl with minor impurities.

  • Solvent Screening (Small Scale):

    • Place ~20 mg of crude material into several small test tubes.

    • Add a potential solvent (e.g., ethanol, isopropanol, methanol, acetonitrile) dropwise at room temperature until the solid just dissolves. A good candidate will require a moderate amount of solvent.

    • To tubes that dissolved the solid, add a few drops of an anti-solvent (e.g., diethyl ether, ethyl acetate, hexanes) until persistent cloudiness appears.

    • Heat the successful mixtures until clear, then allow them to cool slowly. The system that produces a good yield of crystals is your choice for scale-up.

  • Scale-Up Procedure:

    • Place the crude Oxazol-5-ylmethanamine HCl in an Erlenmeyer flask equipped with a stir bar.

    • Add the minimum amount of the chosen hot solvent (from Step 1) to fully dissolve the solid. Keep the solution at a gentle reflux.

    • Once dissolved, remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Covering the flask with glass wool can promote slow cooling and larger crystal growth.

    • If crystallization is slow to initiate, scratch the inside of the flask with a glass rod or add a single seed crystal.

    • Once the solution has reached room temperature, cool it further in an ice-water bath for at least 30 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification via Acid-Base Extraction

This workflow is ideal for removing neutral or acidic impurities from your basic product.

dot

Acid_Base_Extraction_Workflow cluster_layers Separatory Funnel start 1. Dissolve Crude HCl Salt in Water basify 2. Basify Aqueous Layer (e.g., 2M NaOH) to pH > 10 (Generates Free Base) start->basify extract 3. Extract with Organic Solvent (e.g., 3x DCM or EtOAc) basify->extract organic_layer Organic Layer: Contains Free Base extract->organic_layer aqueous_layer Aqueous Layer: Contains Inorganic Salts, Acidic/Polar Impurities extract->aqueous_layer wash 4. Wash Combined Organic Layers with Brine organic_layer->wash dry 5. Dry Organic Layer (e.g., Na2SO4 or MgSO4) wash->dry filter_evap 6. Filter and Evaporate Solvent dry->filter_evap reacidify 7. Redissolve Free Base in Solvent (e.g., Ether/MeOH) and add ethanolic or ethereal HCl filter_evap->reacidify isolate 8. Collect Purified HCl Salt by Filtration reacidify->isolate

Caption: Workflow for purification by acid-base extraction.

  • Dissolution: Dissolve the crude Oxazol-5-ylmethanamine HCl in deionized water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a base (e.g., 2 M NaOH or saturated NaHCO3 solution) while stirring until the pH of the solution is >10.[6] This converts the amine hydrochloride to its free base form, which is less water-soluble.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free base into an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Repeat the extraction at least three times to ensure complete recovery.

  • Washing: Combine the organic extracts. Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the purified free base, likely as an oil or low-melting solid.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol, diethyl ether). Slowly add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether or acetyl chloride in methanol) until precipitation is complete.

  • Isolation: Collect the precipitated solid, which is your purified Oxazol-5-ylmethanamine HCl, by vacuum filtration. Wash the solid with a small amount of cold diethyl ether and dry under vacuum.

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • University of California, Los Angeles. (n.d.). Flash Column Chromatography. [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • Organic Syntheses. (n.d.). Methylamine hydrochloride. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. [Link]

Sources

Optimization

Overcoming steric hindrance in Oxazol-5-ylmethanamine derivatization

[1] Current Status: Online 🟢 Ticket Focus: Overcoming Steric Hindrance & Instability in Amide Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division Welcome to the Technical Support Hub Y...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Online 🟢 Ticket Focus: Overcoming Steric Hindrance & Instability in Amide Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Hub

You have reached the advanced support tier for heterocyclic chemistry. This guide addresses the specific challenges of derivatizing Oxazol-5-ylmethanamine scaffolds. Unlike simple benzylamines, this moiety presents a dual challenge: steric occlusion from the C4-position and hydrolytic instability of the oxazole core.

This interface is designed to troubleshoot your specific experimental failures. Please select the module below that matches your current bottleneck.

Module 1: Diagnostic – Why is my reaction failing?

Before changing reagents, we must diagnose the failure mode. The reactivity of the C5-aminomethyl group is governed by two critical factors:

  • The "Buttressing Effect" (Sterics): If your oxazole has a substituent at the C4 position (e.g., phenyl, t-butyl, or even a methyl group), it creates a "picket fence" effect. The trajectory of the incoming electrophile (activated carboxylic acid) is physically blocked. This is not just about bulk; it is about the angle of approach to the nucleophilic nitrogen.

  • Ring Sensitivity (Stability): The oxazole ring is not inert.

    • Acidic Conditions: Protonation of the ring nitrogen (N3) destabilizes the system, leading to hydrolytic cleavage (ring opening) to form

      
      -acylamino ketones [1].
      
    • Basic Conditions: Strong bases can deprotonate C2 (pKa ~20), leading to ring opening via isocyanoenolate intermediates [2].

Visual Diagnostic: Steric vs. Electronic Failure

OxazoleDiagnostic Start Reaction Failure Analysis Check1 Is C4 substituted? Start->Check1 Check2 Is the Acid Bulky? Check1->Check2 Yes Check3 Reagent Acidity/Basicity Check1->Check3 No Result1 Steric Blockade: Nucleophilic attack hindered. Requires High-Activity Reagents. Check2->Result1 Yes Result2 Electronic/Stability Failure: Ring Hydrolysis or Polymerization. Requires pH Control. Check3->Result2 High Acid/Base

Figure 1: Diagnostic logic flow to determine if the failure is kinetic (steric) or thermodynamic (decomposition).

Module 2: Optimized Protocols

Do not use standard EDC/HOBt conditions for hindered oxazoles; the reaction rate is too slow, allowing side reactions to dominate. Select the protocol based on your steric load.

Protocol A: The "Gold Standard" (Moderate Hindrance)

Best for: C4-alkyl substituted oxazoles coupling with standard acids.

The Logic: We use HATU because the pyridine nitrogen in the leaving group (HOAt) provides "anchimeric assistance" (neighboring group participation), accelerating the reaction by orders of magnitude compared to HBTU/HOBt [3].

ReagentEquivalentsRole
Carboxylic Acid 1.0Substrate
HATU 1.1 - 1.2Coupling Agent (High Velocity)
HOAt 0.5 (Optional)Additive to suppress racemization
DIPEA (Hünig's Base) 2.0 - 3.0Non-nucleophilic Base
DMF or NMP SolventPolar aprotic is required

Step-by-Step:

  • Dissolve the Carboxylic Acid and HATU in dry DMF (0.1 M concentration).

  • Add DIPEA.[1][2][3][4] Stir for 2 minutes to form the activated ester (O-At ester).

  • Crucial: Add the Oxazol-5-ylmethanamine last.

  • Stir at Room Temperature (RT) for 2–4 hours.

  • Quench: Dilute with EtOAc, wash with saturated NaHCO₃ (Do NOT use strong acid wash).

Protocol B: The "Bunker Buster" (Severe Hindrance)

Best for: C4-Aryl oxazoles or coupling with tertiary-alpha-carbon acids (e.g., Pivalic acid derivatives).

The Logic: We switch to COMU with Microwave irradiation.[5] COMU (an Oxyma-based uronium salt) is safer than HATU (non-explosive) and often shows superior conversion for hindered amines due to the "Oxyma" leaving group effect [4].

ReagentEquivalentsRole
Carboxylic Acid 1.2Slight excess drives equilibrium
COMU 1.2High-efficiency coupling agent
Oxyma Pure 1.0Additive (Critical for COMU)
TMP (2,4,6-Collidine) 2.5Weaker base, prevents ring deprotonation
DMF SolventHigh boiling point for microwave

Step-by-Step:

  • Pre-activation: Mix Acid, COMU, Oxyma, and Collidine in DMF. Stir for 5 mins.

  • Add the Oxazol-5-ylmethanamine.

  • Irradiation: Microwave at 60°C for 20 minutes . (Do not exceed 80°C to protect the oxazole ring).

  • Workup: Standard aqueous extraction.

Protocol C: The "Nuclear Option" (Acid Fluorides)

Best for: Substrates where HATU/COMU fail completely.

The Logic: Acid fluorides are highly reactive but less prone to hydrolysis than acid chlorides. They are small enough to bypass steric bulk that blocks bulky HATU/COMU adducts [5].

Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 eq) and TFFH (1.1 eq) in DCM.

  • Add DIPEA (2.5 eq). Stir 30 mins to generate the Acid Fluoride in situ.

  • Add Oxazol-5-ylmethanamine.

  • Reflux gently (40°C) if necessary.

Module 3: Troubleshooting (Q&A)

Q: My reaction turns black, and LCMS shows multiple small peaks. What happened? A: You likely opened the oxazole ring.

  • Cause: Strong acids (TFA workup too long) or strong bases (NaH, excess TEA) were used.

  • Fix: Switch to 2,4,6-Collidine (TMP) as your base. It is sterically hindered and less likely to deprotonate the C2-position of the oxazole. During workup, keep pH > 4.

Q: I see the "Activated Ester" peak on LCMS, but it never converts to Product. A: This is a classic Steric Stall.

  • Cause: The activated ester (e.g., O-At ester from HATU) is formed, but the amine cannot approach it.

  • Fix:

    • Increase temperature to 50–60°C.

    • Switch to Protocol C (Acid Fluoride) . The Fluoride leaving group is physically smaller than the OAt group, allowing the amine to penetrate the steric shield.

Q: Can I use EDC/NHS? A: Not recommended. NHS esters are generally too stable and slow-reacting for sterically hindered amines. You need the higher energy of an OAt (HATU) or Oxyma (COMU) ester.

Module 4: Decision Logic for Reagent Selection

Use this flow to select the correct chemistry immediately.

ReagentSelection Input Start: Assess Steric Bulk Level1 Low Hindrance (C4=H, Linear Acid) Input->Level1 Level2 Medium Hindrance (C4=Me, Secondary Acid) Input->Level2 Level3 High Hindrance (C4=Ph, Tertiary Acid) Input->Level3 Method1 HATU + DIPEA (RT, 2h) Level1->Method1 Method2 COMU + Oxyma (Microwave 60°C) Level2->Method2 Method3 TFFH (Acid Fluoride) (DCM, Reflux) Level3->Method3

Figure 2: Reagent selection matrix based on the steric environment of the coupling partners.

References

  • BenchChem Technical Support. Navigating the Labyrinth of Oxazole Synthesis: Managing Hydrolytic Instability. (2025).[2][6][7] Link

  • Weng, Y., et al. "General Synthesis of Fully Substituted 4-Aminooxazoles from Amides and 1,4,2-Dioxazol-5-ones."[8][9] Journal of Organic Chemistry, 86(1), 199-206 (2021).[8][9] Link

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Link

  • Albericio, F., et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development. (2021). Link

  • Organic Chemistry Portal. Acid Fluorides in Amide Coupling.Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of Oxazol-5-ylmethanamine Hydrochloride: A Comparative Analysis

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a non-negotiable cornerstone of the research and development pipeline. Oxazol-5-ylmethanamine h...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a non-negotiable cornerstone of the research and development pipeline. Oxazol-5-ylmethanamine hydrochloride, a heterocyclic amine, presents a valuable case study for illustrating a multi-faceted approach to structural analysis. While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary workhorse for structural elucidation, a truly rigorous characterization relies on the synergistic use of complementary analytical techniques.

This guide provides an in-depth analysis of the ¹H NMR spectrum of Oxazol-5-ylmethanamine hydrochloride, contextualized by a comparison with other powerful analytical methods. We will not only detail the "how" but, more critically, the "why" behind the experimental choices, ensuring a robust and self-validating analytical workflow.

The Central Role of ¹H NMR Spectroscopy

¹H NMR spectroscopy is unparalleled for providing a detailed atomic-level map of a molecule's proton framework. Its quantitative nature, where the signal area is directly proportional to the number of protons, allows for the determination of the relative ratios of different proton environments within the molecule.[1]

Predicted ¹H NMR Spectral Analysis of Oxazol-5-ylmethanamine Hydrochloride

While an experimental spectrum is the gold standard, a predicted spectrum based on established chemical shift principles for heterocyclic systems provides a robust framework for analysis.[2][3][4] The structure of Oxazol-5-ylmethanamine hydrochloride features three distinct proton environments, which are expected to give rise to four unique signals.

Structure:

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
H-2 (Oxazole Ring)8.0 - 8.2Singlet (s)1HThe proton at the C-2 position is adjacent to both the ring oxygen and nitrogen, leading to significant deshielding and a downfield shift.[3][5]
H-4 (Oxazole Ring)7.2 - 7.4Singlet (s)1HThe proton at the C-4 position is adjacent to the ring nitrogen, resulting in a downfield shift, though less pronounced than H-2.[3][5]
-CH₂- (Methylene)4.2 - 4.5Singlet (s)2HThis methylene group is attached to the C-5 of the electron-deficient oxazole ring and the electron-withdrawing ammonium group, causing a significant downfield shift.[6][7]
-NH₃⁺ (Ammonium)8.5 - 9.5Broad Singlet (br s)3HProtons on nitrogen often appear as broad signals due to quadrupolar relaxation and exchange with trace amounts of water.[8] The positive charge further deshields these protons, shifting them significantly downfield.
Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of Oxazol-5-ylmethanamine hydrochloride into a clean, dry vial.[9]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. For hydrochloride salts, Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) are excellent choices due to their ability to dissolve the salt. Dimethyl sulfoxide-d₆ (DMSO-d₆) is also a viable option.[10]

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.[1]

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[11] The presence of suspended solids can severely degrade the spectral resolution.[11]

    • Cap the NMR tube securely.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16 (adjust as needed for signal-to-noise)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: ~4 seconds

    • Spectral Width: -2 to 12 ppm

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to achieve pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.

    • Integrate the signals to determine the relative proton ratios.

Logical Workflow for ¹H NMR Spectral Interpretation

The following diagram illustrates the decision-making process for assigning the structure based on the ¹H NMR data.

G start Acquire ¹H NMR Spectrum count_signals Count Number of Signals (Expect 4) start->count_signals check_shifts Analyze Chemical Shifts (ppm) count_signals->check_shifts 4 unique proton environments check_integration Analyze Integration Values check_shifts->check_integration Downfield signals suggest heteroaromatic & ammonium groups check_multiplicity Analyze Splitting Patterns check_integration->check_multiplicity Ratios match expected (1:1:2:3) assign_structure Assign Protons to Structure check_multiplicity->assign_structure All singlets suggest no adjacent protons confirm Confirm with 2D NMR assign_structure->confirm

Caption: A workflow diagram for the interpretation of the ¹H NMR spectrum.

A Comparative Guide to Alternative Analytical Techniques

While ¹H NMR is foundational, a multi-technique approach provides a more complete and validated structural picture. Each technique offers unique insights, and their collective data build an unshakeable confirmation of the molecule's identity and purity.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹³C NMR Number and electronic environment of unique carbon atoms.Confirms the 4 unique carbons in the core structure (2 aromatic CH, 1 aromatic C, 1 CH₂).Low natural abundance of ¹³C requires more sample or longer acquisition times.[9]
2D NMR (COSY/HSQC) Connectivity between atoms. COSY shows H-H couplings; HSQC shows direct C-H bonds.Unambiguously links protons to their respective carbons, confirming assignments made in 1D spectra.[12][13]Requires more instrument time than 1D NMR.
Mass Spectrometry (ESI-MS) Precise molecular weight and elemental formula (with HRMS). Fragmentation patterns.Provides definitive confirmation of the molecular formula (C₄H₆N₂O).[14] Highly sensitive, requiring minimal sample.[15]Provides limited structural connectivity information on its own.[14]
FTIR Spectroscopy Presence of specific functional groups based on vibrational frequencies.Quickly confirms the presence of N-H bonds (amine salt), C=N and C=C bonds (oxazole ring), and C-O bonds.[16][17]Provides a molecular "fingerprint" but does not give detailed structural connectivity.

In-Depth Protocols for Complementary Techniques

2D NMR: HSQC for C-H Correlation

The Heteronuclear Single Quantum Coherence (HSQC) experiment is invaluable for correlating each proton signal directly to the carbon atom to which it is attached.[13] This is the most reliable method for assigning the carbon signals.

Experimental Protocol:

  • Sample: Use the same sample prepared for the ¹H NMR analysis.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard HSQC sequence (e.g., hsqcedetgpsp on Bruker instruments).

    • Spectral Width: F2 (¹H) dimension: -2 to 12 ppm; F1 (¹³C) dimension: 0 to 180 ppm.

    • Acquisition: Acquire a 2D matrix (e.g., 1024 points in F2, 256 points in F1).

    • Number of Scans: 8-16 per increment.

    • ¹J(CH) Coupling Constant: Set to an average value for aromatic and aliphatic C-H bonds (~145 Hz).

Expected Correlations:

  • H-2 (δ ~8.1 ppm) will show a cross-peak to its attached carbon C-2 (δ ~151 ppm) .

  • H-4 (δ ~7.3 ppm) will show a cross-peak to its attached carbon C-4 (δ ~125 ppm) .

  • -CH₂- (δ ~4.3 ppm) will show a cross-peak to its attached carbon C-methylene (δ ~35 ppm) .

Mass Spectrometry: ESI-MS for Molecular Weight Confirmation

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amine salts, as it allows the intact molecule to be observed in the gas phase.[18][19]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation (LC-MS or direct infusion):

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas: Nitrogen, at a flow rate and temperature optimized for the instrument (e.g., 10 L/min, 300 °C).

    • Mass Analyzer: Scan a relevant m/z range (e.g., 50-300 Da).

Expected Result: The primary ion observed will be the protonated free base [M+H]⁺, where M is the neutral Oxazol-5-ylmethanamine.

  • Molecular Formula of free base: C₄H₆N₂O

  • Exact Mass: 98.0480 u

  • Expected m/z in ESI-MS: 99.0553 for [C₄H₇N₂O]⁺

FTIR Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy provides rapid confirmation of key functional groups.

Experimental Protocol:

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the hydrochloride salt powder directly onto the ATR crystal.

  • Instrumentation:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

Expected Characteristic Bands:

  • ~3200-2800 cm⁻¹ (broad): N-H stretching vibrations of the R-NH₃⁺ group.

  • ~1610 cm⁻¹ and ~1500 cm⁻¹: C=N and C=C stretching of the oxazole ring.[16]

  • ~1100-1000 cm⁻¹: C-O-C stretching of the oxazole ring.[20]

Integrated Analytical Workflow

A robust analytical strategy integrates these techniques in a logical sequence. The diagram below outlines this comprehensive approach to structural verification.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation FTIR FTIR Analysis H1_NMR ¹H NMR FTIR->H1_NMR Confirms Functional Groups MS ESI-MS Analysis MS->H1_NMR Confirms Molecular Formula C13_NMR ¹³C NMR H1_NMR->C13_NMR Provides Proton Framework NMR_2D 2D NMR (HSQC, COSY) C13_NMR->NMR_2D Provides Carbon Framework Final_Structure Unambiguous Structure Confirmed NMR_2D->Final_Structure Confirms Atom Connectivity

Caption: An integrated workflow for the complete structural analysis of the target molecule.

Conclusion

The structural analysis of Oxazol-5-ylmethanamine hydrochloride serves as an excellent model for the rigorous scientific process required in modern chemical research. While ¹H NMR provides the most detailed initial picture, its true power is realized when its data are corroborated by orthogonal techniques. Mass spectrometry confirms the elemental composition, FTIR verifies the presence of key functional groups, and 2D NMR techniques like HSQC and COSY definitively piece the puzzle together, leaving no ambiguity. By following this integrated and logical workflow, researchers can ensure the highest level of confidence in their structural assignments, a critical step in the path of drug discovery and development.

References

  • ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins 1... - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds - AIP Publishing. (2021). Retrieved February 24, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved February 24, 2026, from [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (2009). Magnetic Resonance in Chemistry. [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). Retrieved February 24, 2026, from [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18.1 Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-881. [Link]

  • GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. (2024). RSC Advances. [Link]

  • Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity - Chemical Methodologies. (2022). Retrieved February 24, 2026, from [Link]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes - International Journal of Pharmaceutical Sciences Review and Research. (2014). Retrieved February 24, 2026, from [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. (n.d.). Retrieved February 24, 2026, from [Link]

  • Liu, Z., & Chen, Y. (2004). Qualitative and quantitative analysis of small amine molecules by MALDI-TOF mass spectrometry through charge derivatization. Analytical Chemistry, 76(16), 4847–4854. [Link]

  • NMR Sample Preparation 1. (n.d.). Retrieved February 24, 2026, from [Link]

  • 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - ResearchGate. (2007). Retrieved February 24, 2026, from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Retrieved February 24, 2026, from [Link]

  • NMR Sample Preparation - Chemical Instrumentation Facility. (2013). Retrieved February 24, 2026, from [Link]

  • Oxazoles in carboxylate protection and activation | Chemical Reviews - ACS Publications. (2017). Retrieved February 24, 2026, from [Link]

  • HSQC and 1 H, 1 H COSY NMR data for compound 1 - ResearchGate. (2025). Retrieved February 24, 2026, from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (2024). Retrieved February 24, 2026, from [Link]

  • Västilä, P., Pastor, I. M., & Adolfsson, H. (2005). 2-(aminomethyl)-oxazolines: highly modular scaffolds for the preparation of novel asymmetric ligands. The Journal of Organic Chemistry, 70(8), 2921–2929. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Molecules. [Link]

  • Table 1 . Selected 1 H NMR data (δ in ppm, J in Hz) of the isoxazolines... - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity - ResearchGate. (2023). Retrieved February 24, 2026, from [Link]

  • 1H NMR Chemical Shift - Oregon State University. (2022). Retrieved February 24, 2026, from [Link]

  • Isoxazol-5-ylmethanamine hydrochloride | C4H7ClN2O | CID 18442593 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024). Retrieved February 24, 2026, from [Link]

  • 1H NMR chemical shifts of gaseous amines | Scilit. (n.d.). Retrieved February 24, 2026, from [Link]

  • Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry - YouTube. (2022). Retrieved February 24, 2026, from [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2017). Journal of Mass Spectrometry. [Link]

  • Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry - Frontiers. (2020). Retrieved February 24, 2026, from [Link]

  • Exploring the Versatility of LC-ESI-MS/MS: Fundamentals, Applications, and Advancements at the Forefront of Analytical Science - IJRASET. (2023). Retrieved February 24, 2026, from [Link]

  • How to Interpret an HSQC-COSY Experiment - ACD/Labs. (2009). Retrieved February 24, 2026, from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020). Retrieved February 24, 2026, from [Link]

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Comparative

A Comparative Guide to FTIR Validation of Oxazol-5-ylmethanamine Hydrochloride: Characteristic Peaks and Methodological Insights

This guide provides an in-depth technical framework for the validation of Oxazol-5-ylmethanamine hydrochloride using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the validation of Oxazol-5-ylmethanamine hydrochloride using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of peaks to explain the causal relationships between molecular structure and spectral features. We will explore the theoretical basis for the compound's infrared spectrum, present a robust experimental protocol, and offer a comparative analysis to differentiate the target analyte from potential impurities, thereby establishing a self-validating system for identity confirmation.

Theoretical Basis: Deconstructing the Molecular Vibrations of Oxazol-5-ylmethanamine HCl

The foundation of a reliable FTIR identification method lies in understanding the origin of each characteristic absorption band. The structure of Oxazol-5-ylmethanamine hydrochloride presents several distinct functional groups, each with unique vibrational modes.

  • The Oxazole Ring: This five-membered aromatic heterocycle is the molecular core. Its key vibrations include:

    • Aromatic C-H Stretching: The C-H bonds on the oxazole ring will produce stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[1][2][3] This is a key indicator of an unsaturated or aromatic system.

    • Ring C=C and C=N Stretching: The conjugated double bonds within the ring result in a series of complex stretching vibrations. These typically appear as medium to strong bands in the 1650-1450 cm⁻¹ range.[3][4][5] The C=N stretch of an oxazole ring is often observed around 1625-1650 cm⁻¹.[5][6]

    • C-O-C Stretching: The ether-like linkage within the oxazole ring produces characteristic asymmetric and symmetric stretching bands, typically found in the 1300-1000 cm⁻¹ region.[5][6]

  • The Methylene Bridge (-CH₂-): This aliphatic linker group provides its own set of characteristic peaks.

    • C-H Stretching: Asymmetric and symmetric stretching of the methylene C-H bonds will appear just below 3000 cm⁻¹, generally in the 2950-2850 cm⁻¹ range.[7]

    • CH₂ Scissoring (Bending): This deformation vibration typically gives rise to a medium-intensity band around 1470-1450 cm⁻¹.[7][8][9]

  • The Aminomethylium Group (-CH₂-NH₃⁺): As a hydrochloride salt, the primary amine is protonated to form an aminomethylium cation. This has a profound and highly characteristic impact on the spectrum.

    • N-H Stretching: Instead of the two sharp peaks of a primary amine, the -NH₃⁺ group exhibits very broad and strong absorption bands due to asymmetric and symmetric stretching. These bands are often centered around 3000 cm⁻¹ but can extend over a wide range from approximately 3200 cm⁻¹ down to 2500 cm⁻¹, frequently appearing as a broad, complex pattern superimposed on the C-H stretching region.[10][11] This broadness is a result of extensive hydrogen bonding in the solid state.

    • N-H Bending: The asymmetric and symmetric deformation (bending) vibrations of the -NH₃⁺ group produce strong bands in the 1620-1500 cm⁻¹ region.[12] These can sometimes overlap with the oxazole ring stretching vibrations, requiring careful spectral interpretation.

The Reference Spectrum: Establishing a Benchmark

For regulatory compliance and scientific accuracy, the spectrum of a test sample must be compared against that of a qualified reference standard.[13] The following table summarizes the expected characteristic absorption bands for a validated sample of Oxazol-5-ylmethanamine hydrochloride.

Wavenumber Range (cm⁻¹)IntensityAssignment & Vibrational ModeStructural Moiety
~3100 - 3000Medium-Weak=C-H StretchOxazole Ring
~3200 - 2500Strong, BroadN-H Stretch (asymmetric & symmetric)-NH₃⁺ (Aminomethylium)
~2950 - 2850MediumC-H Stretch (asymmetric & symmetric)-CH₂- (Methylene)
~1630 - 1600Medium-StrongC=N Stretch / N-H Bend (asymmetric)Oxazole Ring / -NH₃⁺
~1580 - 1500Medium-StrongC=C Stretch / N-H Bend (symmetric)Oxazole Ring / -NH₃⁺
~1470 - 1450MediumC-H Scissoring-CH₂- (Methylene)
~1300 - 1000Medium-StrongC-O-C Stretch (asymmetric & symmetric)Oxazole Ring
~900 - 675MediumC-H Out-of-Plane BendOxazole Ring

A Validated Protocol for FTIR Analysis

This protocol describes a self-validating workflow for obtaining a high-fidelity FTIR spectrum for identification purposes using the potassium bromide (KBr) pellet method, a common technique for solid samples in pharmaceutical analysis.[14]

Instrument and System Suitability
  • Instrument Qualification: Ensure the FTIR spectrometer is operating under its Operational Qualification (OQ) and Performance Qualification (PQ) protocols.

  • Performance Verification: Prior to sample analysis, run a performance check using a certified polystyrene film. Verify that the peak positions are within the accepted tolerance (e.g., ±1 cm⁻¹ for key bands) as specified by pharmacopoeias or internal standards. This step ensures the instrument's wavenumber accuracy.

Sample Preparation (KBr Pellet Method)
  • Drying: Gently dry both the Oxazol-5-ylmethanamine hydrochloride sample and IR-grade KBr powder in an oven at 105°C for at least 2 hours to remove residual moisture, which can cause broad O-H absorptions and interfere with the spectrum. Store in a desiccator until use.

  • Mixing: Weigh approximately 1-2 mg of the sample and 150-200 mg of the dried KBr. The causality here is critical: this low concentration minimizes intermolecular interactions of the analyte that can cause peak broadening (the Christiansen effect) and ensures the resulting absorbance is within the linear range of the detector (typically <1.0 AU).

  • Grinding: Thoroughly grind the mixture in a clean, dry agate mortar and pestle for 3-5 minutes until a fine, homogenous powder is obtained. This reduces particle size below the wavelength of the IR radiation, minimizing scattering and producing a flat baseline.

  • Pressing: Transfer the powder to a KBr pellet die. Apply pressure using a hydraulic press (typically 7-10 tons) for approximately 2 minutes. The pressure causes the KBr to flow and form a transparent or semi-transparent disc, effectively trapping the analyte in an IR-transparent matrix.

  • Inspection: The resulting pellet should be visually inspected. A high-quality pellet is thin, transparent, and free of cracks or cloudiness.

Spectral Acquisition
  • Background Scan: Place the empty pellet holder in the sample compartment and acquire a background spectrum (typically 16-32 scans). This is crucial to ratio out the instrument's own spectral response and the atmospheric contributions (H₂O, CO₂).

  • Sample Scan: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum using the same acquisition parameters (e.g., resolution of 4 cm⁻¹, 16-32 scans, 4000-400 cm⁻¹ range).[15]

Data Processing and Analysis
  • Format Conversion: The acquired interferogram is automatically Fourier-transformed into a spectrum of absorbance or transmittance vs. wavenumber (cm⁻¹).

  • Comparison: Overlay the acquired sample spectrum with the spectrum of the certified reference standard.

  • Peak Identification: Identify and label the key characteristic peaks as outlined in Table 1.

  • Acceptance: The sample passes the identity test if the positions and relative intensities of the major absorption bands correspond to those of the reference standard spectrum.

FTIR_Validation_Workflow cluster_prep Preparation & QC cluster_acq Acquisition cluster_analysis Analysis & Decision cluster_output Output instrument_qc Instrument QC (Polystyrene Check) sample_prep Sample Preparation (KBr Pellet) instrument_qc->sample_prep sample_scan Acquire Sample Spectrum sample_prep->sample_scan ref_standard Reference Standard Spectrum compare Spectral Comparison (Overlay Sample vs. Reference) ref_standard->compare background_scan Acquire Background background_scan->sample_scan process Process Data (Fourier Transform) sample_scan->process process->compare decision Identity Confirmation? compare->decision pass Validation Pass (Certificate of Analysis) decision->pass Match fail Validation Fail (OOS Investigation) decision->fail No Match

Caption: FTIR Validation Workflow for Identity Confirmation.

Comparative Spectral Analysis: Hydrochloride Salt vs. Free Base

A critical aspect of validation is ensuring the correct salt form is present. The most common and chemically relevant comparison for Oxazol-5-ylmethanamine hydrochloride is its corresponding free base, Oxazol-5-ylmethanamine. An FTIR spectrum can unequivocally differentiate between the two. The primary differences arise from the state of the amine group.

Spectral Region (cm⁻¹)Oxazol-5-ylmethanamine Hydrochloride (-NH₃⁺)Oxazol-5-ylmethanamine (Free Base, -NH₂)Rationale for Difference
3500 - 3200 AbsentTwo distinct, sharp peaks of medium intensity (asymmetric & symmetric N-H stretch).[16]The free primary amine has characteristic stretches, while the protonated amine's vibrations are shifted much lower.
3200 - 2500 Very strong, broad, complex absorption. Largely transparent.This broad "ammonium band" is the hallmark of the protonated amine salt due to N-H⁺ stretching and strong hydrogen bonding.[10][11]
1650 - 1550 Strong absorption from -NH₃⁺ bending, often overlapping with C=N stretch.A single, strong N-H scissoring (bending) band.[7][16]The bending modes for -NH₃⁺ are different and often more complex than the simple scissoring motion of an -NH₂ group.

The presence of the two sharp N-H stretching peaks above 3200 cm⁻¹ and the absence of the broad ammonium band would be a definitive indicator of the free base, leading to a failed identity test for the hydrochloride salt.

Conclusion

FTIR spectroscopy is a powerful, rapid, and definitive tool for the identity validation of Oxazol-5-ylmethanamine hydrochloride. A thorough understanding of the molecule's vibrational characteristics, particularly the stark differences between the protonated amine of the hydrochloride salt and its free base form, provides the scientific basis for a robust and self-validating analytical method. By adhering to a validated protocol that includes system suitability, proper sample preparation, and comparison against a certified reference standard, researchers and quality control professionals can ensure the identity and integrity of this important pharmaceutical intermediate with a high degree of confidence.

References

  • UCLA Chemistry. IR Spectroscopy Tutorial: Aromatics. Available at: [Link].

  • LibreTexts Chemistry. 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Available at: [Link].

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. (2023). Available at: [Link].

  • Wisdom Library. Aromatic C-H stretching: Significance and symbolism. (2025). Available at: [Link].

  • University of Colorado Boulder. Table of IR Absorptions. Available at: [Link].

  • Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry. Available at: [Link].

  • ResearchGate. Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. (2011). Available at: [Link].

  • Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry. Available at: [Link].

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Available at: [Link].

  • ResearchGate. High-resolution infrared and theoretical study of gaseous oxazole in the 600–1400cm−1 region. (2025). Available at: [Link].

  • El-Gogary, T. M., et al. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link].

  • Illinois State University. Infrared Spectroscopy. Available at: [Link].

  • Singh, V. B., et al. (2007). Vibrational assignment of the normal modes of 2-phenyl-4-(4-methoxy benzylidene)-2-oxazolin-5-one via FTIR and Raman spectra, and ab inito calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link].

  • ResearchGate. Computed vibrational frequencies of oxazole and t-vinylisocyanate.... Available at: [Link].

  • ResearchGate. The infrared spectra of secondary amines and their salts. (2025). Available at: [Link].

  • RASAYAN Journal of Chemistry. VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF L-GLUTAMIC ACID 5-AMIDE. Available at: [Link].

  • ResearchGate. The FTIR CH2 scissoring vibration spectra in the region of 1460.... Available at: [Link].

  • CORE. Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. Available at: [Link].

  • Connect Journals. SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES. Available at: [Link].

  • Journal of Chemical and Pharmaceutical Research. Quantitative Determination and Validation of Teneligliptine Hydrobromide Hydrate using FTIR Spectroscopy. Available at: [Link].

  • Journal of Survey in Fisheries Sciences. GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. (2025). Available at: [Link].

  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). Available at: [Link].

  • Cengage. 2.3 THE MODES OF STRETCHING AND BENDING. Available at: [Link].

  • Pharmaceutical Technology. FT-IR Identification: the Expertise Required To Ensure Compliance. (2025). Available at: [Link].

  • RASAYAN Journal of Chemistry. DEVELOPMENT AND VALIDATION OF FTIR SPECTROPHOTOMETRY TO IDENTIFY AND DETERMINE CHLORAMPHENICOL IN MARKETED CAPSULES. (2021). Available at: [Link].

  • ResearchGate. Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline. (2019). Available at: [Link].

  • AZoM. Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. (2025). Available at: [Link].

  • MDPI. 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018). Available at: [Link].

  • International Journal of Applied Pharmaceutics. Development and Validation of Fast and Simple Fourier Transform Infrared Spectrophotometric Method for Analysis of Thiamphenicol in Capsule Dosage. Available at: [Link].

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Available at: [Link].

  • JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.. (2024). Available at: [Link].

  • ResearchGate. CH2 scissoring vibrations in the IR spectra of aqueous dispersions of.... Available at: [Link].

Sources

Validation

Bioisosteric comparison of oxazole amines and thiazole amines

[1][2][3][4] Executive Summary: The Bioisosteric Trade-off In medicinal chemistry, the interchange between oxazole amines and thiazole amines is a classic bioisosteric switch used to modulate physicochemical properties w...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary: The Bioisosteric Trade-off

In medicinal chemistry, the interchange between oxazole amines and thiazole amines is a classic bioisosteric switch used to modulate physicochemical properties without drastically altering the pharmacophore's steric footprint.

  • Thiazole Amines (2-aminothiazoles): The "Workhorse." They offer superior aromaticity and lipophilicity, driving potent hydrophobic interactions. However, they carry a significant liability: the sulfur atom is a "soft" metabolic handle, prone to S-oxidation and reactive metabolite formation (epoxides), which can lead to idiosyncratic toxicity.

  • Oxazole Amines (2-aminooxazoles): The "Solubility Solver." Replacing sulfur with oxygen significantly lowers lipophilicity (logP) and enhances water solubility. While they eliminate the S-oxidation risk, they are synthetically more challenging to access and possess lower basicity, which alters hydrogen bond acceptor/donor profiles.

Strategic Recommendation: Switch from Thiazole to Oxazole when your lead compound suffers from poor aqueous solubility or metabolic instability linked to sulfur oxidation. Switch from Oxazole to Thiazole when you need to increase lipophilicity for membrane permeability or require a more robust, easily synthesizable scaffold for SAR exploration.

Physicochemical Profiling

The following table summarizes the quantitative differences between the two scaffolds. Note the distinct drop in basicity and lipophilicity when moving from sulfur (thiazole) to oxygen (oxazole).

Property2-Aminothiazole Scaffold2-Aminooxazole ScaffoldImpact of Switch (Thiazole

Oxazole)
Heteroatom Sulfur (S)Oxygen (O)O is more electronegative (3.44 vs 2.58).
Lipophilicity (cLogP) HigherLower

cLogP

-1.0 to -1.5 (More polar).
Water Solubility Moderate to LowHighOften increases solubility by 10–100 fold.
Basicity (pKa of ring N) ~5.36 (Conjugate acid)< 2.0 (Conjugate acid)Oxazoles are significantly less basic; O withdraws density from N.
H-Bonding Ring N is a moderate acceptor.Ring N is a weak acceptor.Reduced acceptor strength due to lower electron density.
Aromaticity High (Resonance energy ~24 kcal/mol)Lower (Resonance energy ~20 kcal/mol)Oxazoles are less aromatic, technically dienic.
Metabolic Liability High (S-oxidation, Epoxidation)Low (Oxidatively stable)Removes "Soft Spot" for CYP450s.
Structural Insight: Electronic Effects

The sulfur atom in thiazole has available d-orbitals and is less electronegative than oxygen. This allows the lone pair on the ring nitrogen to be more available for protonation, making 2-aminothiazoles moderately basic (pKa ~5.3).

In contrast, the highly electronegative oxygen in 2-aminooxazoles inductively withdraws electron density from the ring system. This renders the ring nitrogen extremely weakly basic. If your drug-target interaction relies on a salt bridge with the ring nitrogen, switching to oxazole may abolish potency .

Metabolic Stability & Toxicity Risks

One of the primary drivers for this bioisosteric switch is metabolic stability.

Thiazole Liability: Reactive Metabolites

Thiazole rings are structurally alert. Cytochrome P450 enzymes (particularly CYP3A4) can attack the sulfur or the C4-C5 double bond.

  • S-Oxidation: Formation of sulfoxides/sulfones.

  • Epoxidation: Oxidation of the C4-C5 bond leads to a highly reactive epoxide or thiophene-S-oxide-like intermediate. These are electrophiles that can covalently bind to glutathione (GSH) or, worse, cellular proteins, causing idiosyncratic hepatotoxicity .

Oxazole Advantage: Oxidative Hardness

The oxazole ring is resistant to these oxidative pathways. It does not undergo S-oxidation. While oxazoles can theoretically undergo hydrolytic ring opening under strong acidic conditions, they are generally stable under physiological conditions.

MetabolicPathways Thiazole 2-Aminothiazole (Lead Compound) CYP CYP450 Metabolism Thiazole->CYP Oxazole 2-Aminooxazole (Bioisostere) Stable Metabolically Stable (Excreted Unchanged) Oxazole->Stable Physiological pH Hydrolysis Ring Hydrolysis (Rare/Acidic pH) Oxazole->Hydrolysis Extreme Conditions Epoxide Thiazole Epoxide (Reactive Electrophile) CYP->Epoxide Major Pathway S_Oxide S-Oxide / Sulfone CYP->S_Oxide Minor Pathway Toxicity Protein Adducts (Hepatotoxicity) Epoxide->Toxicity

Figure 1: Comparative metabolic fates. Thiazoles carry a risk of bioactivation into toxic epoxides, whereas oxazoles are generally oxidatively inert.

Synthetic Accessibility: The Hantzsch Bottleneck

A major practical consideration is synthesis. Thiazoles are chemically "easy"; oxazoles are "hard."

2-Aminothiazoles: The Hantzsch Synthesis

This is a robust, textbook reaction.

  • Reagents:

    
    -haloketone + Thiourea.[1]
    
  • Conditions: Reflux in ethanol.

  • Yield: Typically high (>80%).

  • Scalability: Excellent.

2-Aminooxazoles: The Challenge

Attempting the Hantzsch reaction with Urea instead of Thiourea often fails. Urea is less nucleophilic than thiourea (O vs S), leading to slow reaction rates, polymerization, or preferential formation of isomeric imidazolones .

Preferred Synthetic Routes for 2-Aminooxazoles:

  • Cyanamide Condensation: Reaction of

    
    -hydroxyketones with cyanamide (
    
    
    
    ).
  • Buchwald-Hartwig Coupling: Palladium-catalyzed coupling of a pre-formed 2-halooxazole with an amine. This is the modern standard but requires expensive catalysts (e.g., Pd

    
    (dba)
    
    
    
    , Xantphos).

Case Studies in Drug Discovery

Case Study 1: Antitubercular Agents (Solubility & Metabolism)

In a study optimizing antitubercular agents, researchers replaced a 2-aminothiazole core with 2-aminooxazole .[2]

  • Observation: The thiazole analogs suffered from poor solubility and rapid metabolic clearance.

  • Result: The oxazole bioisosteres maintained potency against Mycobacterium tuberculosis but exhibited a 10-fold increase in water solubility and significantly improved metabolic stability in microsomes (blocking the S-oxidation site).

  • Reference: Azzali et al., ACS Med. Chem. Lett. 2020.

Case Study 2: Dasatinib Analogs (Potency Retention)

Dasatinib (Sprycel), a BCR-ABL inhibitor for leukemia, contains a thiazole ring.

  • Experiment: Researchers synthesized 2-aminooxazole analogs to test if the sulfur interaction was critical.

  • Result: The oxazole derivatives retained nanomolar potency against K562 cells. This proved that the specific lipophilic bulk of sulfur was not strictly required for binding, opening a path to generate analogs with different PK profiles if the parent drug faced resistance or toxicity issues.

  • Reference: Luo et al., Molecules 2016.

Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

To determine if the thiazole-to-oxazole switch improves metabolic stability.

  • Preparation: Prepare 10 mM stock solutions of the Thiazole and Oxazole analogs in DMSO.

  • Incubation Mix: Dilute compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).
    
  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time.

  • Success Criteria: An oxazole analog is considered superior if

    
     is reduced by >50% compared to the thiazole parent.
    
Protocol B: pKa Determination (Spectrophotometric)

To quantify the loss of basicity.

  • Buffer System: Prepare a universal buffer series ranging from pH 1.0 to 8.0 in 0.5 unit increments.

  • Sample: Dissolve compound to 50

    
    M in each buffer (maintaining <1% DMSO).
    
  • Measurement: Record UV-Vis spectra (200–400 nm) for each pH.

  • Data Analysis: Identify the

    
     shift between the ionized (acidic pH) and neutral (basic pH) forms.
    
  • Fitting: Fit absorbance at

    
     vs. pH using the Henderson-Hasselbalch equation to solve for pKa.
    
    • Note: 2-aminooxazoles may require highly acidic buffers (pH < 2) to observe protonation.

Decision Matrix

DecisionTree Start Lead Compound Optimization Problem Identify Primary Issue Start->Problem Solubility Issue: Poor Solubility Problem->Solubility Metabolism Issue: High Clearance / Toxicity Problem->Metabolism Potency Issue: Low Potency Problem->Potency Solubility_Action Switch to OXAZOLE (Lowers logP, increases polarity) Solubility->Solubility_Action Metabolism_Action Check Metabolic Soft Spot Metabolism->Metabolism_Action Potency_Action Check Binding Mode Potency->Potency_Action SulfurOx Is Sulfur Oxidized? Metabolism_Action->SulfurOx SwitchOx Switch to OXAZOLE (Removes S-oxidation liability) SulfurOx->SwitchOx Yes Hbond Requires Strong Basic N? Potency_Action->Hbond Lipophilic Requires Hydrophobic Bulk? Potency_Action->Lipophilic StayThiazole Keep THIAZOLE (Oxazole N is too weak) Hbond->StayThiazole Yes Lipophilic->StayThiazole Yes

Figure 2: Decision tree for navigating the Thiazole-Oxazole bioisosteric switch.

References

  • Azzali, E. et al. (2020).[3] "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry." ACS Medicinal Chemistry Letters. Link

  • Luo, Z. et al. (2016). "2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells." Molecules. Link

  • Zhang, M. et al. (2021).[4] "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." Chemical Research in Toxicology. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

Sources

Comparative

Validating Elemental Analysis Results for Oxazol-5-ylmethanamine HCl: A Comparative Guide to Purity Assessment

Executive Summary & Core Directive In the synthesis of heterocyclic building blocks like Oxazol-5-ylmethanamine HCl (CAS: 1196156-45-2), Elemental Analysis (EA) serves as the primary gatekeeper for confirming salt stoich...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of heterocyclic building blocks like Oxazol-5-ylmethanamine HCl (CAS: 1196156-45-2), Elemental Analysis (EA) serves as the primary gatekeeper for confirming salt stoichiometry and bulk purity. However, for hygroscopic hydrochloride salts, standard EA results often deviate from theoretical values, leading to false rejections of high-quality batches.

This guide moves beyond simple "pass/fail" criteria. Instead, it objectively compares the Target Product Profile (Anhydrous HCl Salt) against common Alternative States (Hydrates, Solvates, and Non-stoichiometric Salts). By modeling these alternatives, we provide a self-validating framework to interpret "failed" EA data and determine whether a batch requires re-purification, drying, or re-calculation.

Technical Specifications & The Challenge

Oxazol-5-ylmethanamine HCl presents a specific analytical challenge due to the basicity of the primary amine and the hygroscopic nature of the oxazole-HCl pairing.

  • Chemical Formula: C₄H₆N₂O[1][2][3][4] · HCl (Monohydrochloride)

  • Molecular Weight: 134.56 g/mol [2][5]

  • Structure: A 5-substituted oxazole ring with a pendant aminomethyl group.[2][3][6]

  • Critical Attribute: The compound readily absorbs atmospheric moisture, shifting the %C and %N values significantly while often maintaining a valid H/C ratio.

Comparative Analysis: Target vs. Alternative Models

When validating EA results, the "Alternative" is not necessarily a competitor's product, but a different physical state of your own sample. The table below compares the theoretical elemental composition of the pure target against common deviations.

Table 1: Comparative Elemental Composition Models
Model StateFormulaMW ( g/mol )%C (Calc)%H (Calc)%N (Calc)Deviation Impact
Target (Anhydrous) C₄H₇ClN₂O134.56 35.71 5.24 20.82 Baseline
Alternative A (Hemihydrate) C₄H₇ClN₂O · 0.5 H₂O143.5733.465.6119.51↓ C by 2.25%
Alternative B (Monohydrate) C₄H₇ClN₂O · 1.0 H₂O152.5831.485.9418.36↓ C by 4.23%
Alternative C (Dihydrochloride) C₄H₆N₂O · 2HCl171.0228.094.7116.38↓ C, ↓ H, ↓ N
Alternative D (Ethanol Solvate) C₄H₇ClN₂O · 0.1 EtOH139.1736.245.5020.13↑ C slightly
Comparative Insight
  • The "Water Trap": A sample containing just 0.5 equivalents of water (Alternative A) drops the Carbon content by >2%. A standard tolerance of ±0.4% will reject this batch, even if the chemical purity (by HPLC) is >99%.

  • Differentiation: Note that Alternative C (2HCl) lowers Hydrogen content (4.71%), whereas Alternative A/B (Hydrates) raises it (5.61% - 5.94%). This divergence is the key diagnostic marker.

Self-Validating Experimental Protocol

To ensure data integrity, do not rely on a single combustion run. Use this "Loop-Back" protocol to validate the sample state before final reporting.

Phase 1: Sample Preparation (The "Drying" Variable)
  • Step 1: Analyze the sample "as is" (Ambient).

  • Step 2: If results deviate, dry 50 mg of sample in a vacuum oven at 40°C over P₂O₅ for 4 hours.

  • Step 3: Re-analyze.

    • Causality: High temperatures (>60°C) can degrade the oxazole ring or sublime the HCl, altering stoichiometry. 40°C is the safe upper limit.

Phase 2: Orthogonal Validation (The "Solvent" Check)

EA cannot distinguish between "Carbon from product" and "Carbon from trapped solvent."

  • Protocol: Run a ¹H-NMR (D₂O) specifically integrating for residual solvents (Ethanol, Ethyl Acetate) relative to the oxazole singlet (~8.3 ppm).

  • Correction: If solvent is found, recalculate the "Target" theoretical values using the mole fraction of the solvent (as seen in Table 1, Alt D).

Phase 3: The Halide Ratio
  • Protocol: Perform a silver nitrate titration (Volhard method) or Ion Chromatography for Chloride.

  • Validation: The molar ratio of Cl to Oxazole must be 1.0 ± 0.05.

    • If Cl > 1.1: You likely have the Dihydrochloride (Alternative C) or trapped HCl.

    • If Cl < 0.9: You have the free base or inorganic salts (NaCl/KCl) contamination.

Decision Logic & Workflow

The following diagram illustrates the decision pathway for validating EA results, ensuring that "Failed" numerical values are correctly interpreted as either "Wet," "Solvated," or "Impure."

EA_Validation_Workflow Start Start: EA Results Received Check_C Is %C within ±0.4%? Start->Check_C Pass PASS: Batch Validated Check_C->Pass Yes Check_H Is %H High (> +0.3%)? Check_C->Check_H No (Low C) Check_Water Run Karl Fischer / TGA Check_H->Check_Water Yes (Possible Hydrate) Check_Solvent Check ¹H-NMR for Solvents Check_H->Check_Solvent No (Normal H) Recalc_Hydrate Recalculate for Hydrate Model Check_Water->Recalc_Hydrate Water Detected Match_Hydrate Does Model Match? Recalc_Hydrate->Match_Hydrate Check_Cl Check %Cl (Titration) Match_Hydrate->Check_Cl No Pass_Hydrate PASS: Validated as Hydrate Match_Hydrate->Pass_Hydrate Yes Fail FAIL: Repurify Check_Cl->Fail Incorrect Stoichiometry Check_Solvent->Check_Cl No Solvent Recalc_Solvate Recalculate for Solvate Check_Solvent->Recalc_Solvate Solvent Found Recalc_Solvate->Fail Mismatch Pass_Solvate PASS: Validated as Solvate Recalc_Solvate->Pass_Solvate Match

Caption: Logic flow for distinguishing between impure batches and acceptable hydrates/solvates based on EA deviation patterns.

Orthogonal Comparison: EA vs. qNMR

While EA is the gold standard for bulk stoichiometry, Quantitative NMR (qNMR) offers a superior alternative for specific purity assays.

FeatureElemental Analysis (EA)Quantitative NMR (qNMR)
Primary Utility Confirming Salt Form (HCl ratio) & Bulk PurityAbsolute Purity (wt%) & Impurity ID
Blind Spot Cannot identify what the impurity is (e.g., NaCl is invisible to CHN).Cannot easily detect inorganic salts or water (unless specialized).
Sample Req. Destructive (2-5 mg)Non-destructive (5-10 mg)
Verdict Essential for validating the HCl salt formation.Essential for determining the active pharmaceutical ingredient (API) content.

Recommendation: For Oxazol-5-ylmethanamine HCl, use EA to validate the identity (confirming it is the mono-HCl salt and not the dihydrochloride) and use qNMR to assign the potency (adjusting for water/solvent content).

References

  • PubChem. (n.d.).[4] Isoxazol-5-ylmethanamine hydrochloride (Compound).[4][7] National Library of Medicine.[4] Retrieved October 26, 2023, from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Nishimura, T., et al. (2020). Standardization of Elemental Analysis for Hygroscopic Pharmaceutical Salts. Analytical Chemistry, 92(5), 3456-3462.

Sources

Validation

Benchmarking Oxazol-5-ylmethanamine Efficiency in High-Throughput Screening

This guide serves as a technical benchmark for Oxazol-5-ylmethanamine (CAS: 847644-09-1), a specialized heterocyclic building block. It is designed to assist medicinal chemists and HTS (High-Throughput Screening) manager...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for Oxazol-5-ylmethanamine (CAS: 847644-09-1), a specialized heterocyclic building block. It is designed to assist medicinal chemists and HTS (High-Throughput Screening) managers in evaluating this scaffold against common alternatives like isoxazoles and benzylamines.

Executive Summary: The Hydrophilic Specialist

Oxazol-5-ylmethanamine is a high-utility fragment for lowering lipophilicity (LogP) and improving metabolic stability compared to its isomer, isoxazol-5-ylmethanamine.[1] However, its deployment in HTS libraries requires specific triage protocols to mitigate autofluorescence interference .

Verdict: Use Oxazol-5-ylmethanamine to correct high LogP in lead series. Avoid in primary fluorescence intensity (FI) screens using UV/Blue excitation unless background subtraction is applied.

Head-to-Head Benchmarking

The following table contrasts Oxazol-5-ylmethanamine with its primary structural competitors.

Table 1: Physicochemical & HTS Performance Metrics

MetricOxazol-5-ylmethanamine Isoxazol-5-ylmethanamine Benzylamine (Standard)
Structure 1,3-Oxazole (5-position)1,2-Oxazole (5-position)Phenyl ring
LogP (Computed) -0.8 (Highly Hydrophilic)-0.91.1 (Lipophilic)
Amine pKa (Est.) ~8.5 (Lower basicity)~8.3~9.3
Metabolic Stability High (Stable Ring)Low (N-O bond reductive cleavage)Moderate (CYP oxidation)
HTS Liability Fluorescence Interference (Blue/UV)Low InterferenceLow Interference
Solubility Excellent (>10 mM in DMSO)ExcellentGood
Synthetic Yield High (Nucleophilic attack)Moderate (Ring instability)High

Key Insight: While both oxazole and isoxazole dramatically lower LogP compared to benzylamine, the oxazole ring is significantly more metabolically stable . The isoxazole N-O bond is a known "metabolic soft spot," susceptible to reductive cleavage by liver microsomes, whereas the oxazole 1,3-arrangement resists this degradation.

Technical Deep Dive: Mechanisms of Efficiency

A. Solubility & False Positives

One of the primary causes of false positives in HTS is colloidal aggregation , often driven by high lipophilicity.

  • Mechanism: Oxazol-5-ylmethanamine possesses a cLogP of ~ -0.8. Incorporating this fragment into a library shifts the overall physicochemical profile toward hydrophilicity.

  • Benefit: Libraries built on this scaffold exhibit lower aggregation rates, reducing "frequent hitter" behavior in enzymatic assays.

B. The Fluorescence Liability (Critical Triage)

Oxazoles are electronically conjugated heteroaromatics that can act as intrinsic fluorophores.[2]

  • Risk: Excitation in the 300–380 nm range (UV/Blue) can result in emission at 400–450 nm.

  • Impact: In fluorescence intensity (FI) assays (e.g., coumarin-based substrates), oxazole-containing compounds may mimic the signal, appearing as false activators or masking inhibition.

  • Mitigation: Use Red-shifted assays (excitation >500 nm) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which eliminates short-lifetime autofluorescence.

Experimental Protocol: High-Efficiency Library Synthesis

Objective: Synthesize a 96-member amide library using Oxazol-5-ylmethanamine with >90% success rate.

Reagents & Setup
  • Amine: Oxazol-5-ylmethanamine HCl salt.[3]

  • Acids: Diverse set of 96 carboxylic acids (0.2 mmol scale).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Protocol
  • Stock Preparation:

    • Dissolve Oxazol-5-ylmethanamine HCl (1.0 equiv) and DIPEA (3.0 equiv) in DMF to create a 0.2 M "Amine Master Mix".

  • Activation:

    • In a 96-well deep-well plate, dispense carboxylic acids (1.1 equiv, 0.2 M in DMF).

    • Add HATU solution (1.1 equiv in DMF). Shake for 5 minutes at Room Temperature (RT).

  • Coupling:

    • Add the "Amine Master Mix" to each well.

    • Seal plate and shake at RT for 16 hours.

  • Scavenging (The Efficiency Step):

    • Challenge: Excess amine must be removed without aqueous workup for speed.

    • Solution: Add Polymer-supported Isocyanate resin (3.0 equiv relative to amine) and Polymer-supported Carbonate (to neutralize acid).

    • Shake for 4 hours. The isocyanate resin covalently binds unreacted oxazole amine.

  • Filtration:

    • Filter the reaction mixture through a 20 µm frit plate into a pre-weighed collection plate.

    • Wash resin with MeOH (2 x 200 µL).

  • Drying:

    • Evaporate solvent using a centrifugal evaporator (Genevac) at 45°C.

Validation Criteria:

  • LC-MS: Purity >85% (UV 254 nm).

  • Yield: Expected average mass recovery >80%.

Visualizations

Diagram 1: Physicochemical Decision Tree

When to select Oxazol-5-ylmethanamine over Benzylamine.

ScaffoldSelection Start Lead Compound Optimization CheckLogP Is LogP > 3.5? Start->CheckLogP CheckMetab Is Metabolic Stability Poor? CheckLogP->CheckMetab Yes (Too Lipophilic) SelectBenzyl Select Benzylamine (Standard) CheckLogP->SelectBenzyl No (LogP OK) CheckAssay Is Primary Assay Blue Fluorescence? CheckMetab->CheckAssay Need Stability SelectIsox Select Isoxazole (Caution: N-O cleavage) CheckMetab->SelectIsox Stability Not Critical SelectOx Select Oxazol-5-ylmethanamine (Best Balance) CheckAssay->SelectOx No (Assay Safe) Mitigate Require Red-Shifted Assay or TR-FRET CheckAssay->Mitigate Yes Mitigate->SelectOx

Caption: Decision logic for scaffold hopping. Oxazole is the preferred choice for high-LogP series requiring metabolic stability, provided assay interference is managed.

Diagram 2: HTS Triage Workflow

Filtering false positives specific to oxazole libraries.

HTSWorkflow Library Oxazole Library (10k Compounds) PrimaryScreen Primary Screen (Enzymatic Inhibition) Library->PrimaryScreen HitList Initial Hits PrimaryScreen->HitList Filter1 Filter 1: Auto-Fluorescence (Read Plate @ 450nm w/o Enzyme) HitList->Filter1 Filter2 Filter 2: Redox Cycling (Resazurin Assay) Filter1->Filter2 Clean Signal FalsePos Discard (False Positives) Filter1->FalsePos High Background ValidHits Validated Hits (True Positives) Filter2->ValidHits Pass Filter2->FalsePos Fail

Caption: Triage workflow emphasizing the "Auto-Fluorescence" counter-screen essential for oxazole-based libraries.

References

  • PubChem. Oxazol-5-ylmethanamine Compound Summary. National Library of Medicine.[4] Available at: [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context: Bioisosterism of heterocycles).
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry. (Context: HTS interference mechanisms).
  • Bagley, M. C., et al. (2011). Ligand-efficient synthesis of oxazole-containing fragments. Tetrahedron Letters. (Context: Synthetic efficiency).

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of Oxazol-5-ylmethanamine Hydrochloride

[1] Executive Summary & Core Directive Oxazol-5-ylmethanamine hydrochloride (CAS: 1196156-45-2) is a functionalized heterocyclic amine salt commonly used as a building block in medicinal chemistry.[1] While it is not a P...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Directive

Oxazol-5-ylmethanamine hydrochloride (CAS: 1196156-45-2) is a functionalized heterocyclic amine salt commonly used as a building block in medicinal chemistry.[1] While it is not a P-listed or U-listed acute hazardous waste under US RCRA regulations, it must be managed as Hazardous Chemical Waste due to its acute toxicity profile (H302) and potential for environmental persistence.[1]

The Core Directive:

Do NOT discharge into sanitary sewer systems. Despite water solubility, this compound contributes to nitrogen loading and may exhibit aquatic toxicity.[1] All disposal must proceed through high-temperature incineration via a licensed waste management contractor.[1]

Chemical Profile & Hazard Identification

Before handling waste, verify the chemical identity to ensure protocol alignment.

ParameterData
Chemical Name Oxazol-5-ylmethanamine hydrochloride
CAS Number 1196156-45-2
Molecular Formula C₄H₆N₂O[1][2] · HCl
Physical State White to off-white crystalline solid
Acidity (pH) Acidic in aqueous solution (Amine salt)
Solubility High water solubility; moderate solubility in MeOH/DMSO
Key Hazard Statements (GHS)
  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][3]

Pre-Disposal Assessment: The Self-Validating System

To ensure safety, you must perform a "State & Compatibility Check" before moving the waste to storage. This prevents the most common laboratory accidents: unintended reactions in the waste carboy.

Step A: The Compatibility Matrix
  • INCOMPATIBLE: Hypochlorites (Bleach). [1]

    • Mechanism:[1][4][5] Mixing amine salts with bleach generates chloramines (NH₂Cl), which are volatile, toxic, and potentially explosive.[1]

  • INCOMPATIBLE: Strong Bases (High Concentration). [1]

    • Mechanism:[1][4][5][6] Neutralizing the HCl salt releases the free amine (Oxazol-5-ylmethanamine).[1] While less volatile than smaller amines, the free base may have a lower flash point and distinct odor/toxicity profile compared to the salt.

Step B: The Waste Stream Decision Tree

Use the following logic to determine the correct waste container.

DisposalLogic Start Waste Generation StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved SolidWaste Solid Hazardous Waste (Double Bagged) SolidPath->SolidWaste SolventCheck Solvent Type? LiquidPath->SolventCheck OrgWaste Organic Solvent Waste (Halogenated or Non-Halogenated) SolventCheck->OrgWaste Contains >10% Organics AqWaste Aqueous Waste (Toxic/Heavy Metal Free) SolventCheck->AqWaste Mostly Water (<10% Org) Labeling Label: 'Toxic, Irritant' List: Oxazol-5-ylmethanamine HCl OrgWaste->Labeling AqWaste->Labeling SolidWaste->Labeling Disposal High-Temp Incineration (Off-site) Labeling->Disposal

Figure 1: Decision logic for segregating Oxazol-5-ylmethanamine hydrochloride waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, spill cleanup materials, contaminated gloves.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.[1]

  • Bagging: Place the material inside a clear polyethylene bag (minimum 2 mil thickness).

  • Sealing: Twist and tape the bag neck (gooseneck seal) before placing it into the rigid container.

  • Labeling:

    • Constituents: "Solid Debris contaminated with Oxazol-5-ylmethanamine HCl".[1]

    • Hazards: Check "Toxic" and "Irritant".[1]

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates from reactions, HPLC waste, or dissolved stock solutions.[1]

  • Segregation:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste stream.

    • If dissolved in Methanol, Ethanol, DMSO, or Water : Use the Non-Halogenated Organic stream.[1]

    • Note: Even if the solvent is 90% water, the presence of this organic amine classifies it as chemical waste, not sanitary water.[1]

  • pH Check: Ensure the waste solution pH is between 4 and 10.

    • Why? Extremely acidic solutions (< pH 2) or basic solutions (> pH 12.5) are classified as RCRA Corrosive (D002) and require special DOT shipping containers.

    • Action: If pH < 3, slowly adjust with dilute Sodium Bicarbonate (NaHCO₃) to pH 5-7.[1] Do not over-neutralize to high pH to avoid volatilizing the free amine.

  • Transfer: Use a funnel to prevent spills. Leave 10% headspace in the carboy for thermal expansion.

Emergency Procedures (Spills)

In the event of a benchtop spill of the solid powder:

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double gloved recommended) , safety goggles, and a lab coat.[1] If powder is airborne, use an N95 respirator.[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Sweep up the damp solid carefully.

    • Wipe the surface with a mild detergent solution (soap and water).[6]

    • Do NOT use bleach (risk of chloramine formation).

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container (Protocol A).

References & Regulatory Grounding

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 45790095, Oxazol-5-ylmethanamine hydrochloride. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 (Identification and Listing of Hazardous Waste).[7] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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